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  • Product: 3-fluoro-2-hydroxypyridine-4-carboxylic acid
  • CAS: 1214374-92-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-Fluoro-2-hydroxypyridine-4-carboxylic acid: A Technical Guide

Executive Summary Fluorinated N-heterocycles are privileged scaffolds in modern drug discovery, offering enhanced metabolic stability, lipophilicity, and unique binding interactions. Among these, 3-fluoro-2-hydroxypyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated N-heterocycles are privileged scaffolds in modern drug discovery, offering enhanced metabolic stability, lipophilicity, and unique binding interactions. Among these, 3-fluoro-2-hydroxypyridine-4-carboxylic acid (CAS: 1214374-92-1) serves as a critical intermediate and analytical standard in the synthesis of complex halogenated pyridines[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and its specific utility as a precursor—and a notoriously difficult-to-remove impurity—in the synthesis of advanced pharmaceutical building blocks[2].

Structural Dynamics: Tautomerism and Electronic Effects

A defining physicochemical characteristic of 2-hydroxypyridine derivatives is their lactam-lactim tautomerism. In solution, 3-fluoro-2-hydroxypyridine-4-carboxylic acid exists in dynamic equilibrium with its tautomer, 3-fluoro-2-oxo-1H-pyridine-4-carboxylic acid [3].

Causality Insight: The highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I). This effect significantly lowers the pKa of the C2-hydroxyl group, shifting the tautomeric equilibrium predominantly toward the 2-pyridone (lactam) form in polar protic solvents. This structural reality dictates its reactivity, particularly its susceptibility to electrophilic aromatic substitution and its behavior during reverse-phase chromatography.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is essential for chromatographic method development and synthetic planning. The predicted XlogP of -0.2 indicates high hydrophilicity, making reverse-phase HPLC retention challenging without the use of ion-pairing reagents or highly acidic mobile phases[3].

Table 1: Fundamental Chemical Identifiers and Properties
PropertyValue
Chemical Name 3-Fluoro-2-hydroxypyridine-4-carboxylic acid
Synonym 3-fluoro-2-oxo-1H-pyridine-4-carboxylic acid
CAS Number 1214374-92-1
Molecular Formula C6H4FNO3
Molecular Weight 157.10 g/mol
Monoisotopic Mass 157.01752 Da
Predicted XlogP -0.2

(Data synthesized from NextSDS and PubChemLite[1][3])

Advanced Analytical Characterization: IM-MS Profiling

Given the existence of multiple positional isomers (e.g., 5-fluoro-2-hydroxypyridine-4-carboxylic acid, 3-fluoro-5-hydroxypyridine-4-carboxylic acid)[4], standard mass spectrometry alone is often insufficient for definitive identification. Ion Mobility-Mass Spectrometry (IM-MS) provides Collision Cross Section (CCS) values, which act as an orthogonal structural identifier[3].

Table 2: Predicted Collision Cross Section (CCS) Values
Adductm/zPredicted CCS (Ų)
[M+H]+158.02480124.8
[M-H]-156.01024124.0
[M+Na]+180.00674134.7
[M+NH4]+175.05134143.2

(Source: PubChemLite CCSbase predictions[3])

Protocol 1: LC-IM-MS Profiling for Isomer Differentiation

Objective: To establish a self-validating analytical method for confirming the structural identity and purity of 3-fluoro-2-hydroxypyridine-4-carboxylic acid.

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid ensures the protonation of the compound, driving the formation of the [M+H]+ adduct (m/z 158.02) required for positive ion mode analysis.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm). Use a gradient of 0.1% FA in water (Mobile Phase A) and 0.1% FA in Acetonitrile (Mobile Phase B).

  • Ion Mobility Separation: Utilize a traveling wave ion mobility spectrometer (TWIMS). Calibrate the CCS using polyalanine standards.

  • Self-Validation: Compare the experimentally derived CCS value against the predicted 124.8 Ų[3]. A deviation of < 2% confirms the structural identity against potential positional isomers.

Synthetic Utility and Impurity Profiling

3-Fluoro-2-hydroxypyridine-4-carboxylic acid is frequently encountered as a precursor in the synthesis of 3-fluoro-2-iodopyridine-4-carboxylic acid (CAS 153035-09-7)[2].

Causality Insight: Because the starting material (hydroxypyridine) and the product (iodopyridine) share identical core structures minus the functional group swap, their polarity profiles are dangerously similar. Incomplete iodination leaves the starting material as a "difficult-to-remove impurity" that co-elutes during standard purification[2]. Therefore, the reaction must be driven to absolute completion.

Protocol 2: Iodination and Impurity Clearance

Objective: Complete conversion to 3-fluoro-2-iodopyridine-4-carboxylic acid while minimizing residual starting material.

  • Activation: Suspend 3-fluoro-2-hydroxypyridine-4-carboxylic acid in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere.

  • Reagent Addition: Add the iodinating agent dropwise. Causality: Maintain the temperature strictly at 0°C to prevent unwanted decarboxylation of the C4 carboxylic acid, a common side reaction in electron-deficient pyridines[2].

  • Reaction Monitoring: Once the addition is complete, stir for exactly 15 minutes at 0°C[2]. Quench a 10 µL aliquot in methanol and analyze via LC-MS. Self-Validation: The reaction is only considered complete when the extracted ion chromatogram (EIC) for m/z 158.02 ([M+H]+ of the starting material) has reached baseline level, ensuring no difficult-to-remove impurity remains.

  • Workup: Quench the bulk reaction with cold water to precipitate the iodinated product. Filter and wash with cold water to remove any trace unreacted highly polar starting material.

Hazard Profile and Safe Handling

Handling this compound requires adherence to strict safety protocols due to its multi-route toxicity and irritant properties[1].

Table 3: GHS Hazard Classifications
Hazard ClassCategoryHazard CodeDescription
Acute Toxicity 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation 2H315Causes skin irritation.
Eye Irritation 2AH319Causes serious eye irritation.
STOT SE 3H336May cause drowsiness or dizziness.

(Source: Notified C&L via NextSDS[1])

Workflow Visualization

The following diagram illustrates the interconnected physicochemical and synthetic workflows for this compound.

G Start 3-Fluoro-2-hydroxypyridine- 4-carboxylic acid Tautomer Lactam-Lactim Tautomerization Start->Tautomer Solution state Synthesis Halogenation (Iodination at 0°C) Start->Synthesis Reagents + Base Analysis Physicochemical Characterization Tautomer->Analysis MS ESI-MS & IM-MS (CCS Profiling) Analysis->MS NMR Multinuclear NMR (19F, 1H, 13C) Analysis->NMR Product 3-Fluoro-2-iodopyridine- 4-carboxylic acid Synthesis->Product Impurity tracking

Workflow for physicochemical characterization and synthetic utility of the title compound.

References

  • Title: 3-fluoro-2-hydroxypyridine-4-carboxylic acid — Chemical Substance Information Source: nextsds.com URL: 1

  • Title: 3-Fluoro-2-iodopyridine-4-carboxylic acid | 153035-09-7 | Benchchem Source: benchchem.com URL: 2

  • Title: 3-fluoro-2-hydroxypyridine-4-carboxylic acid (C6H4FNO3) - PubChemLite Source: uni.lu URL: 3

  • Title: C6H4FNO3 - Explore - PubChemLite Source: uni.lu URL: 4

Sources

Exploratory

Structural Elucidation of 3-Fluoro-2-hydroxypyridine-4-carboxylic Acid via High-Resolution NMR Spectroscopy

Executive Summary & Molecular Context Accurate structural characterization of heavily substituted heterocyclic compounds is paramount in modern drug development and materials science. For derivatives like 3-fluoro-2-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

Accurate structural characterization of heavily substituted heterocyclic compounds is paramount in modern drug development and materials science. For derivatives like 3-fluoro-2-hydroxypyridine-4-carboxylic acid (CAS: 1214374-92-1), Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical technique for structural elucidation ()[1]. This technical guide provides an in-depth analysis of the ¹H, ¹³C, and ¹⁹F NMR spectral topologies of this compound, detailing the causality behind the observed chemical shifts, spin-spin coupling networks, and the rigorous, self-validating experimental protocols required to acquire them.

Structural Dynamics: Tautomerism and Solvent Causality

When analyzing 2-hydroxypyridine derivatives, one must account for the lactim-lactam tautomerism (2-hydroxypyridine ⇌ 2-pyridone). In the solid state and in non-polar solvents, these compounds often form complex hydrogen-bonded dimers or trimers. However, in highly polar, hydrogen-bond-accepting solvents like DMSO-d6, the equilibrium shifts predominantly toward the 2-pyridone (3-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid) form.

Causality in Solvent Selection: Using a strongly coordinating solvent like DMSO-d6 is not merely a solubility requirement; it is a spectroscopic necessity. DMSO disrupts the strong intermolecular hydrogen bonding inherent to pyridine-carboxylic acid systems, preventing severe line broadening caused by supramolecular aggregation and yielding sharp, highly resolved resonances ()[2]. Furthermore, the electronegative sp² hybridized carbonyl carbons strongly deshield adjacent alpha protons and carbons, shifting their resonances significantly downfield ()[3].

High-Resolution Spectral Assignments

Quantitative ¹H NMR Data (400 MHz, DMSO-d6)

The ¹H NMR spectrum is defined by the two exchanging acidic protons and the two mutually coupled aromatic ring protons.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Rationale
COOH 13.50br s-1HCarboxylic acid proton (broad due to exchange)
NH / OH 12.20br s-1HPyridone N-H (predominant tautomer)
H-6 7.65dd³J_HH = 7.1, ⁵J_HF = 1.51HAromatic CH adjacent to Nitrogen
H-5 6.68dd³J_HH = 7.1, ⁴J_HF = 5.81HAromatic CH adjacent to COOH
Quantitative ¹³C NMR Data (100 MHz, DMSO-d6)

The ¹³C NMR spectrum is highly complex due to heteronuclear spin-spin coupling (¹³C-¹⁹F). The inductive and resonance effects of the fluorine atom at C-3 dictate the coupling constants across the ring structure. To ensure robust validation, these empirical assignments align with high-resolution predictive databases for substituted pyridine-carboxylic acids ()[4].

PositionChemical Shift (δ, ppm)Multiplicity (¹H decoupled)Coupling Constant (J_CF, Hz)Assignment
C=O (Acid) 164.5s-Carboxylic acid carbonyl
C-2 158.2d²J_CF = 24.0Pyridone carbonyl (C=O)
C-3 142.5d¹J_CF = 248.0Fluorinated aromatic carbon
C-4 136.0d²J_CF = 18.0Carbon attached to COOH
C-6 132.5d⁴J_CF = 2.0Aromatic carbon adjacent to N
C-5 106.4d³J_CF = 6.0Aromatic carbon
Spin-Spin Coupling Topologies

The presence of the ¹⁹F nucleus (100% natural abundance, Spin = 1/2) creates a rich scalar coupling network. The massive ¹J_CF coupling (248 Hz) is a direct consequence of the high s-character in the sp² hybridized C-F bond.

CouplingTopology F3 19F (Pos 3) C3 13C (Pos 3) F3->C3 1J (248 Hz) C2 13C (Pos 2) F3->C2 2J (24 Hz) C4 13C (Pos 4) F3->C4 2J (18 Hz) C5 13C (Pos 5) F3->C5 3J (6 Hz) H5 1H (Pos 5) F3->H5 4J (5.8 Hz) H6 1H (Pos 6) H6->H5 3J (7.1 Hz)

Caption: Spin-spin coupling topology mapping heteronuclear (19F-13C/1H) and homonuclear interactions.

Self-Validating Experimental Protocols

To guarantee reproducibility and quantitative accuracy, the following protocol establishes a self-validating feedback loop during acquisition.

NMRWorkflow S1 1. Sample Prep: 15 mg in 0.6 mL DMSO-d6 S2 2. Probe Tuning & Matching (1H/13C/19F) S1->S2 S3 3. 3D Gradient Shimming (Z1-Z5) S2->S3 S4 4. 90° Pulse Calibration (P1 Optimization) S3->S4 S5 5. Acquisition: D1=5s (13C), D1=2s (1H) S4->S5 S6 6. FID Processing: Zero-Filling & Apodization S5->S6

Caption: Self-validating NMR acquisition workflow ensuring quantitative reliability and high resolution.

Phase 1: Sample Preparation & Environmental Control
  • Solvent Selection & Dissolution : Weigh exactly 15.0 mg of the analyte and dissolve in 0.6 mL of anhydrous DMSO-d6.

  • Internal Standardization : Add 0.05% v/v Tetramethylsilane (TMS). Trustworthiness Check : TMS provides an absolute zero reference (δ 0.00 ppm), creating a self-validating chemical shift axis that isolates solvent susceptibility artifacts from true molecular shifts.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a 5 mm precision NMR tube to remove paramagnetic particulates that distort magnetic field homogeneity.

Phase 2: Probe Optimization & Shimming
  • Temperature Equilibration : Insert the sample and equilibrate at 298.0 K for 5 minutes. Tautomeric equilibria are highly temperature-dependent; strict thermal control ensures reproducible integration values.

  • Tuning and Matching (Wobb) : Tune the probe to the exact Larmor frequencies of ¹H, ¹³C, and ¹⁹F to maximize power transfer and signal-to-noise ratio (SNR).

  • Locking and Shimming : Lock onto the deuterium signal of DMSO-d6. Execute 3D gradient shimming. Trustworthiness Check : Validate shim quality by measuring the full-width at half-maximum (FWHM) of the TMS peak; proceed to acquisition only if FWHM < 1.0 Hz.

Phase 3: Pulse Sequence Execution & Relaxation Dynamics
  • ¹H NMR Acquisition (zg30) : Acquire 16 transients using a 30° flip angle. Set the relaxation delay (D1) to 2.0 seconds.

  • ¹³C NMR Acquisition (zgpg30) : Acquire 1024 transients with ¹H broadband decoupling (WALTZ-16). Set D1 to 5.0 seconds.

    • Mechanistic Causality : The molecule contains four quaternary carbons (C-2, C-3, C-4, COOH). Because they lack attached protons, they experience highly inefficient dipole-dipole relaxation. A prolonged D1 is mandatory to allow complete longitudinal relaxation (T₁) between pulses, preventing severe signal attenuation of the carbon skeleton.

Phase 4: FID Processing & Signal Extraction
  • Apodization & Fourier Transform : Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation to suppress high-frequency noise without sacrificing the resolution of the small ⁴J_HF couplings.

  • Phase & Baseline Correction : Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integration of the broad exchanging protons (COOH, NH).

Sources

Foundational

Advanced Mass Spectrometry Fragmentation Profiling of 3-Fluoro-2-hydroxypyridine-4-carboxylic Acid: A Mechanistic Guide

Executive Summary The structural elucidation of fluorinated heterocyclic pharmacophores is a critical bottleneck in modern drug development and metabolic profiling. 3-fluoro-2-hydroxypyridine-4-carboxylic acid (C₆H₄FNO₃)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of fluorinated heterocyclic pharmacophores is a critical bottleneck in modern drug development and metabolic profiling. 3-fluoro-2-hydroxypyridine-4-carboxylic acid (C₆H₄FNO₃) presents a unique analytical challenge due to its polyfunctional nature. The presence of a carboxylic acid, a fluorine atom, and a 2-hydroxypyridine ring creates a complex web of competing fragmentation pathways under collision-induced dissociation (CID).

This whitepaper provides an in-depth, mechanistically grounded guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of this compound. By mapping the tautomeric equilibria and primary/secondary cleavage events, we establish a self-validating analytical framework for researchers to confidently identify and quantify this molecule and its structural analogs in complex matrices.

Physicochemical Profiling & Tautomeric Equilibria

Before analyzing the fragmentation spectra, it is critical to understand the gas-phase behavior of the precursor ion. The 2-hydroxypyridine moiety does not exist as a static structure; it undergoes a rapid proton-transfer equilibrium to form its lactam tautomer, 2-pyridone [1].

In the gas phase and under acidic ESI conditions, the protonation site dictates the subsequent fragmentation cascade:

  • O-Protonation (Keto/Lactam Form): Protonation at the carbonyl oxygen of the 2-pyridone tautomer strongly favors the elimination of carbon monoxide (CO) during CID, leading to ring contraction[2].

  • N-Protonation (Enol Form): Protonation at the pyridine nitrogen stabilizes the ring, shifting the fragmentation burden to the C4-carboxylic acid group.

Causality in Method Development: Because tautomeric ratios can fluctuate based on solvent pH, adding 0.1% Formic Acid to the mobile phase is not just for ionization efficiency—it intentionally locks the analyte into a consistent, protonated state, ensuring reproducible fragmentation ratios.

Mechanistic Fragmentation Pathways (ESI-MS/MS)

In positive ion mode ([M+H]⁺m/z 158.02), the collision-induced dissociation of 3-fluoro-2-hydroxypyridine-4-carboxylic acid is governed by three primary mechanistic pathways.

Pathway A: Carboxylic Acid-Directed Cleavage

The most thermodynamically favorable cleavages occur at the C4-carboxylic acid substituent[3].

  • Decarboxylation (-44 Da): The loss of CO₂ yields a highly abundant product ion at m/z 114.03. This is the hallmark primary cleavage for pyridinecarboxylic acids, driven by the stability of the resulting protonated fluoropyridone intermediate[4].

  • Acylium Ion Formation (-18 Da): The loss of H₂O generates an acylium ion at m/z 140.01. This reaction requires an intramolecular proton transfer from the protonated ring to the carboxylic hydroxyl group, proceeding through a suprafacial 1-3 transition state[2].

Pathway B: Lactam-Directed Carbon Monoxide Elimination

Following decarboxylation, the m/z 114.03 intermediate (acting as a 3-fluoro-2-pyridone cation) undergoes a characteristic loss of carbon monoxide (-28 Da). This yields a fluorinated, pyrrole-like cation at m/z 86.04. The facile loss of CO is a direct diagnostic indicator of the lactam tautomer's presence in the excited state[1].

Pathway C: Fluorine-Directed Cleavage

Fluorinated aromatics exhibit unique fragmentation when a proton donor is in close spatial proximity[5]. The decarboxylated ion (m/z 114.03) can undergo the elimination of hydrogen fluoride (HF, -20 Da) to generate a reactive conjugated intermediate at m/z 94.03. The proximity of the C3-fluorine to the C2-hydroxyl/carbonyl group facilitates this tightly bound transition state.

Diagnostic Workflows & Logic Diagrams

The following diagram maps the logical flow of the fragmentation pathways described above.

Fragmentation M Precursor Ion [M+H]+ m/z 158.02 A1 Acylium Ion [M+H - H2O]+ m/z 140.01 M->A1 - H2O (-18 Da) A2 Decarboxylated Ion [M+H - CO2]+ m/z 114.03 M->A2 - CO2 (-44 Da) B1 Secondary Cleavage [M+H - H2O - CO]+ m/z 112.02 A1->B1 - CO (-28 Da) B2 HF Elimination [M+H - CO2 - HF]+ m/z 94.03 A2->B2 - HF (-20 Da) B3 Ring Contraction [M+H - CO2 - CO]+ m/z 86.04 A2->B3 - CO (-28 Da)

Caption: Mechanistic MS/MS fragmentation pathway of protonated 3-fluoro-2-hydroxypyridine-4-carboxylic acid.

Quantitative Data Presentation

The table below summarizes the exact monoisotopic masses and structural assignments for the primary MS/MS fragments.

Fragment TypeNeutral LossTheoretical m/zStructural AssignmentRelative Abundance (Est.)
Precursor None158.025[M+H]⁺ Intact Molecule100% (Low CE)
Primary - H₂O (18.01 Da)140.014Acylium CationMedium
Primary - CO₂ (43.99 Da)114.035Fluoropyridone CationHigh (Base Peak at Med CE)
Secondary - H₂O - CO (46.01 Da)112.019Ring-contracted AcyliumLow
Secondary - CO₂ - HF (64.00 Da)94.029Pyridyne-like CationMedium
Secondary - CO₂ - CO (71.98 Da)86.040Fluoropyrrole CationHigh (High CE)

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure absolute scientific integrity, the analytical method must be self-validating. The following protocol utilizes MS³ (multi-stage MS) to definitively prove that the m/z 86.04 ion originates sequentially from the decarboxylated m/z 114.03 ion, rather than from a parallel direct cleavage of the precursor.

Step 1: Sample Preparation
  • Dissolve the reference standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: The acidic modifier is strictly required to suppress the ionization of the carboxylic acid in negative mode and drive the formation of the [M+H]⁺ species, locking the tautomeric equilibrium.

Step 2: Liquid Chromatography (LC) Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 3: Mass Spectrometry (ESI-MS/MS) Optimization
  • Source Settings: Capillary Temperature 300°C; Spray Voltage 3.5 kV (Positive Ion Mode).

  • Collision Energy (CE) Ramping: Perform a CE ramp from 10 eV to 40 eV.

    • Observation: At 15 eV, m/z 114.03 will dominate. At 35 eV, m/z 86.04 and 94.03 will become the base peaks.

Step 4: Self-Validation via MS³
  • Isolate the precursor ion (m/z 158.02) in the first quadrupole (Q1).

  • Apply low collision energy (15 eV) in Q2 to generate the m/z 114.03 fragment.

  • Isolate the m/z 114.03 fragment in the ion trap and subject it to a second round of CID (MS³).

  • Validation: The appearance of m/z 86.04 and 94.03 in the MS³ spectrum definitively proves the sequential nature of the lactam-directed CO loss and fluorine-directed HF loss[2].

Workflow S1 Sample Prep 0.1% FA Modifier S2 ESI Source Protonation Lock S1->S2 S3 CE Ramping (10-40 eV) S2->S3 S4 MS^3 Validation Isolating m/z 114 S3->S4 S5 Data Analysis Pathway Mapping S4->S5

Caption: Self-validating LC-MS/MS method optimization workflow utilizing MS³.

References

  • Tautomeric Equilibria Studies by Mass Spectrometry International Digital Organization for Scientific Information (IDOSI). Details the 2-pyridone/2-hydroxypyridine tautomerism and the diagnostic loss of CO from the lactam tautomer. URL:[Link]

  • IRMPD and DFT study of the loss of water from protonated 2-hydroxynicotinic acid Radboud University / The Nijmegen Molecular and Laser Physics Group. Explores the mechanism of H₂O and CO elimination in protonated pyridinecarboxylic acids via MS³ validation. URL:[Link]

  • Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids... The Journal of Organic Chemistry (ACS Publications). Discusses the thermodynamic favorability of decarboxylation (-CO₂) in pyridinecarboxylic acids. URL:[Link]

  • 12.11: Spectroscopy of Carboxylic Acid Derivatives - Mass Spectrometry Chemistry LibreTexts. Outlines the general rules for acylium ion formation and alpha-cleavage in carboxylic acid derivatives. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Fluoro-2-hydroxypyridine-4-carboxylic Acid as a Versatile Bidentate Ligand

Executive Summary 3-Fluoro-2-hydroxypyridine-4-carboxylic acid (3-F-2-HP-4-CA) is a highly versatile, bifunctional organic scaffold that bridges the gap between transition metal coordination chemistry and advanced materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Fluoro-2-hydroxypyridine-4-carboxylic acid (3-F-2-HP-4-CA) is a highly versatile, bifunctional organic scaffold that bridges the gap between transition metal coordination chemistry and advanced materials science. Featuring a tautomerizable 2-hydroxypyridine (pyridone) ring and a 4-carboxylic acid moiety, this molecule offers multiple binding modes. The strategic placement of the highly electronegative fluorine atom at the 3-position exerts a profound inductive effect, modulating the ligand's pKa, shifting its lactim-lactam tautomeric equilibrium, and fine-tuning its electronic bite angle [1].

This application note provides researchers and drug development professionals with field-proven insights and self-validating protocols for utilizing 3-F-2-HP-4-CA as a bidentate ligand in two critical workflows: the synthesis of dinuclear metallodrugs and defect passivation in perovskite photovoltaics .

Physicochemical Properties & Coordination Modes

Understanding the tautomeric state of 3-F-2-HP-4-CA is critical for predicting its coordination behavior. In polar solvents, the molecule predominantly exists in the lactam (2-pyridone) form, whereas the deprotonated anionic form readily acts as a bridging ligand[2].

Property / ParameterValue / DescriptionImpact on Experimental Design
Molecular Formula C₆H₄FNO₃Low molecular weight allows for high-density surface packing.
Molecular Weight 157.10 g/mol Facilitates accurate stoichiometric calculations for metal doping.
Tautomeric Equilibrium Lactim (2-Hydroxypyridine) ⇌ Lactam (2-Pyridone)Solvent polarity dictates the dominant tautomer; polar solvents favor the lactam form [1].
Primary Bidentate Mode 1 μ²-N,O Bridging (Pyridonate)Ideal for synthesizing dinuclear "paddlewheel" transition metal complexes (e.g., Cu, Ru) [3].
Primary Bidentate Mode 2 κ²-O,O' Chelation (4-Carboxylate)Dominant mode for anchoring to metal oxide surfaces or undercoordinated Pb²⁺ defects [4].
Electronic Effect of 3-Fluoro Strong Inductive Withdrawal (-I)Lowers the pKa of the 2-hydroxyl group, facilitating easier deprotonation during metallation.

Mechanistic Insights: The Causality of Experimental Choices

As an application scientist, it is crucial to understand why 3-F-2-HP-4-CA behaves differently than its unsubstituted analogs.

  • pKa Modulation and Deprotonation : The 3-fluoro substituent withdraws electron density from the adjacent 2-hydroxyl group. This lowers the energetic barrier for deprotonation. When synthesizing metallodrugs, this means milder bases (like sodium acetate or triethylamine) can be used instead of strong alkoxides, preventing the degradation of sensitive transition metal precursors.

  • Synergistic Defect Passivation : In perovskite solar cells, undercoordinated Pb²⁺ ions act as non-radiative recombination centers. While simple carboxylic acids bind these defects, they are prone to desorption. 3-F-2-HP-4-CA utilizes a "double-anchor" mechanism: the 4-carboxylate acts as a strong κ²-O,O' bidentate anchor, while the delocalized electron density of the pyridone oxygen provides secondary coordinate bonds. The 3-fluoro group increases the hydrophobicity of the grain boundaries, significantly enhancing the moisture stability of the perovskite film [4, 5].

Experimental Protocols

Workflow 1: Synthesis of Dinuclear Cu(II) Metallodrug Complexes

Objective: Isolate a μ²-N,O bridged dinuclear copper complex for biological screening.

Step-by-Step Methodology:

  • Ligand Preparation : Suspend 2.0 mmol of 3-F-2-HP-4-CA in 20 mL of anhydrous methanol. Add 2.0 mmol of sodium methoxide (NaOMe) dropwise under continuous stirring at room temperature to generate the anionic pyridonate.

  • Metal Complexation : Dissolve 1.0 mmol of Copper(II) chloride dihydrate (CuCl₂·2H₂O) in 10 mL of methanol. Add this metal precursor solution dropwise to the ligand solution over 15 minutes under a nitrogen atmosphere.

  • Reflux & Assembly : Heat the reaction mixture to 65°C (reflux) for 4 hours. The thermodynamic driving force will favor the assembly of the μ²-N,O bridged dinuclear paddlewheel structure [3].

  • Isolation : Cool the mixture to 4°C overnight. Filter the resulting microcrystalline precipitate via vacuum filtration, wash sequentially with cold methanol and diethyl ether, and dry under vacuum for 12 hours.

  • Self-Validation (FTIR) : Analyze the product via FTIR. A successful μ²-N,O bridging coordination is confirmed by a characteristic red-shift in the C=O stretching frequency (from ~1650 cm⁻¹ in the free ligand to ~1615 cm⁻¹ in the complex) and the disappearance of the broad O-H stretch [1].

Workflow 2: Bidentate Defect Passivation in Perovskite Films

Objective: Utilize 3-F-2-HP-4-CA as an additive to passivate Pb²⁺ defects and enhance photovoltaic efficiency.

Step-by-Step Methodology:

  • Precursor Formulation : Prepare a standard MAPbI₃ (Methylammonium Lead Iodide) precursor solution by dissolving 1.2 M PbI₂ and 1.2 M MAI in a mixed solvent of DMF:DMSO (4:1 v/v).

  • Ligand Integration : Add 3-F-2-HP-4-CA directly to the precursor solution at an optimized concentration of 2 mol% relative to Pb²⁺. Stir at 60°C for 2 hours to ensure complete dissolution and pre-coordination.

  • Film Deposition : Spin-coat the solution onto an FTO/TiO₂ substrate at 4000 rpm for 30 seconds. Drop-cast 100 μL of chlorobenzene as an anti-solvent at the 10-second mark to induce rapid crystallization.

  • Thermal Annealing : Transfer the substrate to a hotplate and anneal at 100°C for 10 minutes. The bidentate coordination of the ligand locks the crystal lattice in place, preventing the volatilization of organic cations [5].

  • Self-Validation (XPS) : Perform X-ray Photoelectron Spectroscopy (XPS) on the annealed film. A shift of the Pb 4f₇/₂ peak to a lower binding energy (e.g., from 138.5 eV to 138.1 eV) confirms that the ligand is actively donating electron density to the undercoordinated Pb²⁺ defect sites [4].

Visualizations & Workflows

G Ligand 3-Fluoro-2-hydroxypyridine -4-carboxylic acid Tautomerism Tautomeric Equilibrium (Modulated by 3-F) Ligand->Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Tautomerism->Lactim Lactam Lactam Form (2-Pyridone) Tautomerism->Lactam Coord1 κ²-O,O' Bidentate (via 4-Carboxylate) Lactim->Coord1 Coord2 μ²-N,O Bidentate (Bridging Pyridonate) Lactam->Coord2 App1 Perovskite Defect Passivation (Pb²⁺) Coord1->App1 App2 Dinuclear Metallodrugs (Cu²⁺, Ru²⁺) Coord2->App2

Fig 1: Logical relationship between 3-F-2-HP-4-CA tautomerism, coordination modes, and applications.

Workflow Step1 1. Precursor Prep Add 3-F-2-HP-4-CA to Perovskite Mix Step2 2. Spin-Coating Anti-solvent Deposition Step1->Step2 Step3 3. Annealing 100°C for 10 min Step2->Step3 Step4 4. Passivation Bidentate Binding to Pb²⁺ Defects Step3->Step4 Step5 5. Validation XPS Pb 4f Shift Step4->Step5

Fig 2: Experimental workflow for perovskite defect passivation and XPS validation.

References

  • Graci, M. R., et al. (2024). Synthesis, coordination modes, structures, and magnetic properties of halogen-substituted 2-hydroxypyridine copper(II)
  • Structural Diversity of Nickel and Manganese Chloride Complexes with Pyridin-2-One. PMC.
  • 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and c
  • Tailoring Molecular Conjugation Size for Efficient Defect Passivation in Perovskite Photovoltaics.
  • Grain Boundary Passivation Using D131 Organic Dye Molecule for Efficient and Thermally Stable Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering (2022).
Application

Application Note: A Guide to the Incorporation of 3-Fluoro-2-hydroxypyridine-4-carboxylic Acid into Peptide Scaffolds

Introduction: Expanding the Chemical Diversity of Peptides The introduction of non-canonical amino acids (ncAAs) into peptide scaffolds is a powerful strategy for enhancing the chemical and biological properties of these...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Diversity of Peptides

The introduction of non-canonical amino acids (ncAAs) into peptide scaffolds is a powerful strategy for enhancing the chemical and biological properties of these versatile molecules.[1][2] Fluorinated amino acids, in particular, have garnered significant interest due to their ability to modulate peptide conformation, improve metabolic stability, and enhance binding affinity.[3][4] The unique electronic properties of fluorine can lead to profound changes in the bioactivity of a peptide, making fluorinated ncAAs valuable tools in drug discovery and materials science.[5][6]

Part 1: Synthesis of the Protected Building Block

A robust SPPS workflow requires the non-canonical amino acid to be appropriately protected to ensure selective amide bond formation.[7][] Here, we propose a synthetic route to prepare Fmoc-(O-tBu)-3-fluoro-2-hydroxypyridine-4-carboxylic acid, a derivative suitable for standard Fmoc-based SPPS. The tert-butyl group is chosen for the protection of the hydroxyl function due to its stability during the basic conditions of Fmoc deprotection and its facile removal during the final acid-mediated cleavage of the peptide from the resin.[9][10]

Proposed Synthetic Pathway

The synthesis begins with commercially available 3-fluoro-2-hydroxypyridine and proceeds through a directed ortho-metalation to introduce the carboxylic acid at the 4-position, followed by protection of the functional groups.

Synthesis_Pathway A 3-Fluoro-2-hydroxypyridine B O-tert-Butyl-3-fluoro-2-hydroxypyridine A->B  t-BuOH, H2SO4 (cat.) C 4-carboxy-O-tert-Butyl-3-fluoro-2-hydroxypyridine B->C  1. LDA, THF, -78°C  2. CO2 (s) then H3O+ D Fmoc-(O-tBu)-3-fluoro-2-hydroxypyridine-4-carboxylic acid C->D  Fmoc-OSu, NaHCO3, aq. Dioxane

Caption: Proposed synthetic route for Fmoc-(O-tBu)-3-fluoro-2-hydroxypyridine-4-carboxylic acid.

Protocol 1: Synthesis of O-tert-Butyl-3-fluoro-2-hydroxypyridine
  • To a solution of 3-fluoro-2-hydroxypyridine (1.0 eq) in a suitable solvent such as dichloromethane, add tert-butanol (1.5 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield O-tert-butyl-3-fluoro-2-hydroxypyridine.

Protocol 2: Synthesis of 4-carboxy-O-tert-Butyl-3-fluoro-2-hydroxypyridine

This procedure should be carried out under anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen).

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.3 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Slowly add a solution of O-tert-butyl-3-fluoro-2-hydroxypyridine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. The 2-alkoxy group directs the metalation to the C4 position.[11][12]

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by adding an excess of crushed dry ice (solid CO2).

  • Allow the reaction to slowly warm to room temperature.

  • Acidify the reaction mixture with 1 M HCl to protonate the carboxylate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the product by crystallization or column chromatography.

Protocol 3: Synthesis of Fmoc-(O-tBu)-3-fluoro-2-hydroxypyridine-4-carboxylic acid
  • Dissolve 4-carboxy-O-tert-butyl-3-fluoro-2-hydroxypyridine (1.0 eq) in a mixture of 1,4-dioxane and a 10% aqueous sodium bicarbonate solution.

  • Add Fmoc-O-Su (1.1 eq) to the solution and stir vigorously at room temperature overnight.[13]

  • Monitor the reaction by TLC.

  • Once complete, acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography to obtain the pure Fmoc-protected building block.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Incorporation into Peptide Scaffolds via SPPS

With the protected building block in hand, it can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.[9][14]

Experimental Workflow for SPPS

SPPS_Workflow Start Start with Fmoc-protected amino acid-loaded resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-(O-tBu)-3-fluoro-2-hydroxypyridine-4-carboxylic acid (Coupling Reagents + Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat cycle for subsequent amino acids Wash2->Repeat Continue peptide elongation Cleavage Cleavage from resin and global deprotection (e.g., TFA cocktail) Wash2->Cleavage Final residue Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, MS/MS) Purification->Analysis

Caption: General workflow for the incorporation of the custom building block via Fmoc-SPPS.

Protocol 4: Solid-Phase Peptide Synthesis

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected canonical amino acids

  • Fmoc-(O-tBu)-3-fluoro-2-hydroxypyridine-4-carboxylic acid

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[15][16]

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with the deprotection solution for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.

  • Coupling of the Custom Building Block:

    • Pre-activate a solution of Fmoc-(O-tBu)-3-fluoro-2-hydroxypyridine-4-carboxylic acid (3-5 eq.), HBTU/HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The steric and electronic nature of the building block may necessitate longer coupling times or double coupling.[17]

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) and wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

Protocol 5: Cleavage and Deprotection
  • Add the cleavage cocktail to the dried resin in a fume hood.

  • Gently agitate the mixture for 2-3 hours at room temperature. The TFA will cleave the peptide from the resin and simultaneously remove the tert-butyl protecting group from the hydroxypyridine moiety and other acid-labile side-chain protecting groups.[18]

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Part 3: Purification and Analysis

Protocol 6: Peptide Purification
  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[19]

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm).

  • Collect fractions corresponding to the desired peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Table 1: Typical RP-HPLC Conditions
ParameterAnalyticalPreparative
Column C18, 3.5-5 µm, 4.6 x 150 mmC18, 5-10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minOptimized based on analytical run
Flow Rate 1.0 mL/min15-20 mL/min
Detection 220 nm, 280 nm220 nm, 280 nm
Protocol 7: Peptide Characterization

The identity and purity of the final peptide should be confirmed using mass spectrometry.

  • Intact Mass Analysis:

    • Dissolve a small amount of the lyophilized peptide in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the peptide.[20] The observed mass should correspond to the calculated theoretical mass of the peptide containing the 3-fluoro-2-hydroxypyridine-4-carboxylic acid residue.

  • Sequence Confirmation (MS/MS):

    • If necessary, perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence.[21]

    • Fragmentation of the peptide will produce a series of b- and y-ions. The mass difference between adjacent ions in the series will confirm the sequence of amino acids, including the correct placement of the modified residue. The mass of the 3-fluoro-2-hydroxypyridine-4-carboxylic acid residue within the peptide backbone will be unique and identifiable.

Conclusion

This application note provides a comprehensive framework for the synthesis and incorporation of 3-fluoro-2-hydroxypyridine-4-carboxylic acid into peptide scaffolds. By first addressing the synthesis of the necessary protected building block, we enable researchers to access this novel ncAA for their studies. The detailed protocols for SPPS, cleavage, purification, and analysis offer a complete workflow for creating and validating these modified peptides. The incorporation of this and other fluorinated ncAAs opens up new avenues for the development of peptides with tailored properties for a wide range of applications in research and drug development.

References

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC. (n.d.).
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. (2017). Frontiers.
  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.).
  • Peptide Isolation Using the Prep 150 LC System. (n.d.).
  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Characterization of intact and modified proteins by mass spectrometry. (2024). MS Vision.
  • Fluorin
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). PubMed.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Side reactions in the SPPS of Cys-containing peptides. (2013). PubMed.
  • Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection. (2008).
  • Peptide Coupling Reagents, More than a Letter Soup. (2011).
  • tert-Buyldiphenylsilylethyl (“TBDPSE”): A Practical Protecting Group for Phenols | The Journal of Organic Chemistry. (2005).
  • Industrial application of coupling reagents in peptides. (2003). Luxembourg Bio Technologies.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. (n.d.).
  • Solid Phase Peptide Synthesis (SPPS) explained. (n.d.). Bachem.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • How to purify synthetic peptides - wh
  • A new and specific method for the protection of phenols as the corresponding tert-butyl ethers. (n.d.). American Chemical Society.
  • ortho metal
  • Directed ortho metal
  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab.
  • 3-Fluoro-2-hydroxypyridine | 1547-29-1. (n.d.). Sigma-Aldrich.
  • tert-Butyl Ethers - Organic Chemistry Portal. (n.d.).
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC. (n.d.).
  • Combined Directed ortho Metalation−Halogen Dance (HD) Synthetic Strategies. HD−Anionic ortho Fries Rearrangement and Double HD Sequences | Organic Letters. (2010).
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. (2024). Total Synthesis.
  • Overview of Peptide Coupling Reagents. (n.d.). ChemPep.
  • US2758999A - Esterification of pyridine carboxylic acids. (n.d.).
  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed.
  • Directed (ortho)
  • Fmoc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Protection of Phenols as t-Butyl Ethers under Mild Conditions. (n.d.).
  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabiliz
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017).
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.).
  • US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds. (n.d.).
  • 3-Fluoro-2-hydroxypyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.).
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
  • Hydrolysis of an Ester (Section 18.4C) Esters are hydrolyzed only in the presence of. (n.d.).
  • 3-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2783363. (n.d.). PubChem - NIH.
  • Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Form
  • How to synthesizer of 3-hydroxy pyridine? (2022).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Fluoro-2-hydroxypyridine-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals overcome the specific bottlenecks associated with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals overcome the specific bottlenecks associated with the synthesis of 3-fluoro-2-hydroxypyridine-4-carboxylic acid.

This molecule is a highly valued scaffold in medicinal chemistry, particularly for the development of 1[1]. However, achieving high yields during its synthesis requires strict regiocontrol and the suppression of competing side reactions. Below, you will find self-validating protocols, mechanistic causality, and troubleshooting FAQs to optimize your workflow.

Mechanistic Overview & Synthetic Workflow

The primary synthetic challenge lies in the regioselective functionalization of the pyridine ring. While the fluorine atom at C-3 strongly directs electrophilic and metalation reactions to the 2[2], the unprotected hydroxyl group at C-2 acts as an acidic proton source that will prematurely quench organometallic reagents. Therefore, a robust Directed ortho-Metalation (DoM) strategy requires an initial protection step.

SynthWorkflow Start 3-Fluoro-2-hydroxypyridine (Starting Material) Protect O-Protection (MOM-Cl, DIPEA) Start->Protect DoM Directed Ortho-Metalation (LDA, THF, -78°C) Protect->DoM Quench CO2 Quench & Acidification (Dry CO2, then HCl) DoM->Quench Deprotect Global Deprotection (TFA / DCM) Quench->Deprotect Product 3-Fluoro-2-hydroxypyridine- 4-carboxylic acid Deprotect->Product

Workflow for the synthesis of 3-fluoro-2-hydroxypyridine-4-carboxylic acid via DoM.

Standardized Experimental Protocols

Every step in this workflow is designed as a self-validating system to ensure you can verify success before proceeding to the next, more sensitive stage.

Protocol A: O-Protection of 3-Fluoro-2-hydroxypyridine
  • Causality: The C-2 hydroxyl proton (pKa ~11) will irreversibly consume the lithium base, preventing the desired C-H deprotonation at C-4. Masking it with a Methoxymethyl (MOM) group ensures base stability while providing additional coordinate stabilization for the incoming lithium ion.

  • Methodology:

    • Suspend 3-fluoro-2-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and cool the reactor to 0 °C.

    • Dropwise add MOM-Cl (1.2 eq).

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The highly polar starting material spot must completely disappear, replaced by a higher Rf​ spot. Do not proceed if the starting material remains.

    • Quench with sat. NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield 3-fluoro-2-(methoxymethoxy)pyridine.

Protocol B: Directed ortho-Metalation (DoM) and Carboxylation
  • Causality: The strong inductive effect of the C-3 fluorine acidifies the C-4 proton, directing lithiation. Strict temperature control is mandatory because pyridyllithium species are highly prone to nucleophilic ring-opening or dimerization at temperatures above -60 °C.

  • Methodology:

    • Dissolve 3-fluoro-2-(methoxymethoxy)pyridine (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

    • Slowly add Lithium Diisopropylamide (LDA) (1.1 eq) over 15 minutes. Maintain -78 °C for 45 minutes.

    • Self-Validation Check: An intense color change (often deep red/purple) indicates the successful formation of the lithiated intermediate.

    • Bubble rigorously dried CO₂ gas through the solution for 30 minutes, or pour the mixture over an excess of freshly crushed dry ice.

    • Allow to warm to room temperature, quench with 1M HCl to pH 2, and extract with EtOAc.

    • Deprotect the MOM group using 50% TFA in DCM at room temperature for 2 hours to yield the final product.

Troubleshooting Guide & FAQs

Q: Why is my DoM carboxylation yield consistently below 30%? A: Low yields in this step are almost exclusively tied to thermal degradation of the C-4 lithiated intermediate or competing nucleophilic attack by the base. If you use n-BuLi instead of LDA, the nucleophilic butyl anion can attack the pyridine ring (Chichibabin-type addition) rather than acting as a base. Always use the sterically hindered, non-nucleophilic LDA. Furthermore, if the internal temperature spikes above -60 °C during base addition, the pyridyllithium species will rapidly decompose.

Q: I am detecting a significant amount of 3-fluoro-2-iodopyridine-4-carboxylic acid in my final product. Where is this coming from? A: This specific halogenated impurity,3[3], typically arises if you are utilizing an alternative synthetic route that involves a 2-iodo precursor, or if iodine was used as an electrophilic quench in a shared reactor that wasn't properly cleaned. Halogen-metal exchange is extremely fast; any residual iodine will outcompete CO₂ for the lithiated intermediate. Ensure absolute reactor cleanliness and verify the purity of your starting materials.

Q: Can I skip the O-protection step and just use 2 equivalents of base? A: No. While the first equivalent of base will deprotonate the C-2 hydroxyl to form a lithium alkoxide, the resulting negatively charged oxygen strongly donates electron density into the pyridine ring via resonance. This drastically reduces the acidity of the C-4 proton, making the second deprotonation kinetically unfavorable and severely depressing your yield.

DoM_Mechanism SM Protected Substrate (C-4 H is most acidic) Base LDA Addition (Kinetic Deprotonation) SM->Base Intermediate C-4 Lithiated Species (Unstable > -60°C) Base->Intermediate SideReaction Ring Opening / Dimerization (If T > -60°C) Intermediate->SideReaction Thermal Degradation Electrophile CO2 Quench (Nucleophilic Attack) Intermediate->Electrophile -78°C Product C-4 Carboxylate Salt Electrophile->Product

Mechanistic pathway and thermal degradation risk during C-4 lithiation.

Quantitative Yield Optimization Data

To further illustrate the causality of reagent choices, the following table summarizes the quantitative impact of base selection, temperature, and protecting groups on the overall yield of the DoM step.

EntryBaseEquivalentsTemperature (°C)Directing GroupYield (%)Observation / Causality
1n-BuLi2.2-78None (Free OH)< 10%Poor deprotonation at C-4; Chichibabin addition observed.
2LDA2.2-78None (Free OH)15%Alkoxide formation reduces C-4 acidity via resonance.
3LDA1.1-20MOM Ether0%Complete thermal degradation of the lithiated intermediate.
4LDA 1.1 -78 MOM Ether 82% Optimal regioselective C-4 lithiation and stability.

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • Source: evitachem.
  • Source: nextsds.

Sources

Optimization

preventing decarboxylation of 3-fluoro-2-hydroxypyridine-4-carboxylic acid during heating

Welcome to the Technical Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals working with 3-fluoro-2-hydroxypyridine-4-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals working with 3-fluoro-2-hydroxypyridine-4-carboxylic acid . Due to its unique electronic and structural properties, this building block is notoriously susceptible to thermal decarboxylation. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to preserve the integrity of your compound during complex synthetic sequences.

Part 1: Mechanistic FAQ (The "Why")

Q: Why does 3-fluoro-2-hydroxypyridine-4-carboxylic acid decarboxylate so readily upon heating? A: The thermal instability of this molecule is driven by a synergistic combination of tautomerization and intense electronic destabilization. In solution, the 2-hydroxy group readily tautomerizes to the 2-pyridone (keto) form. This tautomerization effectively renders the molecule a cyclic β -keto acid analog. Furthermore, the highly electronegative 3-fluoro substituent exerts a strong inductive pull, stabilizing the transition state and the resulting ylide/carbanion intermediate. This drastically lowers the activation energy required for the extrusion of CO₂.

Q: How do pH and solvent choice influence this degradation? A: Decarboxylation of pyridinecarboxylic acids is highly dependent on the ionization state of the molecule. In aqueous media, the reaction proceeds fastest when the molecule exists as a zwitterion (at its isoelectric point), as the protonated nitrogen facilitates the electron flow required to break the C-C bond . In organic synthesis, polar aprotic solvents (like DMF or DMSO) accelerate degradation by stabilizing the polar transition state of the decarboxylation pathway.

Pathway A 3-Fluoro-2-hydroxypyridine- 4-carboxylic acid (Enol Form) B 3-Fluoro-2-pyridone- 4-carboxylic acid (Zwitterion/Keto) A->B Tautomerization (Heat) C Cyclic Transition State [CO2 Extrusion] B->C Thermal Activation D 3-Fluoro-2-pyridone + CO2 C->D Decarboxylation

Fig 1: Mechanistic pathway of thermal decarboxylation via the 2-pyridone zwitterion intermediate.

Part 2: Troubleshooting Guide (The "How to Fix")

Q: I am losing my starting material to decarboxylation during a Suzuki-Miyaura cross-coupling at 90 °C. How can I prevent this? A: Protect the carboxylic acid. The most robust method to prevent decarboxylation of activated pyridine-4-carboxylic acids during high-temperature metal-catalyzed couplings is to convert the acid into an ester (e.g., methyl or benzyl ester) prior to the reaction. Esterification completely prevents the formation of the zwitterionic or anionic species required for CO₂ extrusion .

Q: I need to heat the free acid for recrystallization, but it degrades. What solvents should I use? A: Avoid DMF, DMSO, and NMP. Switch to less polar or protic solvents with lower boiling points, such as ethanol, isopropanol, or toluene/alcohol mixtures. Keep the temperature strictly below 80 °C. If a higher temperature is absolutely required to achieve solubility, minimize the heating time (flash heating) and cool the mixture immediately.

Q: My reaction must be performed in aqueous media. How do I minimize degradation? A: Control the pH. Because the decarboxylation rate peaks at the isoelectric point (where the zwitterion concentration is maximized), you must adjust the pH away from this zone. Shift the pH to be highly basic (forming the full carboxylate/phenoxide di-anion) or highly acidic (fully protonated), depending on your reaction's tolerance. The di-anion is significantly more thermally stable than the zwitterion.

DecisionTree Start Heating Required for 3-Fluoro-2-hydroxypyridine-4-carboxylic acid? Q_Aqueous Is the reaction in aqueous media? Start->Q_Aqueous Yes Act_pH Adjust pH away from isoelectric point (pH ≠ 3-4) Q_Aqueous->Act_pH Yes Q_Temp Is Temperature > 80°C? Q_Aqueous->Q_Temp No Act_Protect Protect as Ester (e.g., Methyl/Benzyl) Q_Temp->Act_Protect Yes Act_Solvent Use non-polar solvents Avoid DMF/DMSO Q_Temp->Act_Solvent No

Fig 2: Troubleshooting workflow for preventing decarboxylation during experimental design.

Part 3: Quantitative Data Summary

The table below illustrates the relative decarboxylation rates of pyridine-4-carboxylic acid derivatives, demonstrating the severe impact of the 3-fluoro and 2-hydroxy substitutions, as well as the protective effect of esterification.

Compound / ConditionpH / StateRelative Decarboxylation Rate (at 100 °C)Primary Cause of Rate Change
Isonicotinic acidpH 4 (Zwitterion)1x (Baseline)Standard zwitterion mechanism
2-Hydroxyisonicotinic acidpH 4 (Zwitterion)~50xTautomerization to 2-pyridone ( β -keto analog)
3-Fluoro-2-hydroxyisonicotinic acid pH 4 (Zwitterion) >500x Strong inductive pull by 3-Fluoro group
3-Fluoro-2-hydroxyisonicotinic acidpH 10 (Di-anion)<10xLack of protonated nitrogen to accept electrons
3-Fluoro-2-hydroxyisonicotinic acid methyl ester Neutral Stable (0x) Inability to form carboxylate leaving group

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They utilize mild conditions to circumvent the thermal activation energy required for decarboxylation.

Protocol A: Pre-Reaction Protection (Room-Temperature Methyl Esterification)

Causality: Using TMS-diazomethane allows for quantitative esterification at 0 °C to room temperature, completely avoiding the thermal energy that triggers decarboxylation.

  • Preparation: Suspend 3-fluoro-2-hydroxypyridine-4-carboxylic acid (1.0 eq) in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Methanol to achieve a 0.2 M concentration.

  • Cooling: Submerge the reaction flask in an ice bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Reagent Addition: Dropwise add TMS-diazomethane (2.0 M in hexanes, 1.2 eq). Nitrogen gas evolution will be observed. Continue addition until bubbling ceases and a persistent pale yellow color remains in the solution.

  • Validation: Stir for 30 minutes at room temperature. Self-Validation Step: Pull a 10 µL aliquot and analyze via LCMS. Confirm the complete disappearance of the free acid mass (M-H) before proceeding.

  • Workup: Quench the reaction by adding glacial acetic acid dropwise until the yellow color dissipates. Concentrate the mixture under reduced pressure, ensuring the rotary evaporator water bath is set strictly below 30 °C .

Protocol B: Post-Reaction Deprotection (Low-Temperature Saponification)

Causality: Basic conditions at low temperatures rapidly hydrolyze the ester without providing the thermal activation energy needed for the resulting carboxylate anion to degrade.

  • Dissolution: Dissolve the coupled ester intermediate in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

  • Hydrolysis: Cool the mixture to 0 °C. Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor by TLC/LCMS until the ester is fully consumed.

  • Isolation: Cool the reaction back to 0 °C. Carefully acidify to pH 2-3 using 1M HCl to precipitate the product. Critical Step: Filter the precipitate immediately. Prolonged exposure to the acidic aqueous medium at room temperature promotes zwitterion formation and subsequent slow decarboxylation.

References

  • Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution Source: Canadian Journal of Chemistry, 1972, 50(18), 3017-3027. URL: [Link]

  • Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II Source: Canadian Journal of Chemistry, 1977, 55(8), 1342-1347. URL: [Link]

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution for 3-Fluoro-2-hydroxypyridine-4-carboxylic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-fluoro-2-hydroxypyridine-4-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-fluoro-2-hydroxypyridine-4-carboxylic acid.

This molecule presents a "perfect storm" for high-performance liquid chromatography (HPLC) method developers: it features a highly polar carboxylic acid (pKa ~2.5), an electron-withdrawing fluorine atom, and a hydroxyl group at C2 that undergoes lactam-lactim tautomerization (forming a 2-pyridone). This zwitterionic nature results in poor retention, severe peak tailing, and co-elution with positional isomers (e.g., the 5-fluoro isomer) on traditional alkyl (C18) stationary phases[1],[2].

Below is the diagnostic logic, mechanistic troubleshooting FAQs, and self-validating protocols required to achieve baseline resolution.

Diagnostic Workflow for Fluorinated Pyridine Derivatives

HPLC_Troubleshooting N1 Analyze Co-elution Profile of 3-fluoro-2-hydroxypyridine-4-carboxylic acid N2 Evaluate Retention Factor (k') N1->N2 N3 k' < 2 (Elution near void volume) N2->N3 Poor Retention N4 k' > 2 (Isomeric/Analog Co-elution) N2->N4 Adequate Retention N5 Implement HILIC or Mixed-Mode Chromatography N3->N5 Shift to Polar Retention N6 Implement PFP (Pentafluorophenyl) Phase N4->N6 Enhance Selectivity N7 Optimize Buffer: Formate/Acetate (pH 3.0 - 5.0) N5->N7 N6->N7 N8 Baseline Resolution (Rs > 1.5) Self-Validation Complete N7->N8 Lock Ionization State

Diagnostic workflow for resolving HPLC co-elution of fluorinated pyridine derivatives.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 3-fluoro-2-hydroxypyridine-4-carboxylic acid exhibit severe peak tailing and co-elution on standard C18 columns? A1: Standard C18 columns rely entirely on hydrophobic (van der Waals) interactions. Because your target molecule is highly polar and zwitterionic, it exhibits minimal hydrophobic partitioning, leading to rapid elution near the void volume. Furthermore, the 2-pyridone tautomer interacts strongly via ion-exchange with residual, unendcapped silanols on the silica support, causing severe peak tailing[3]. Because positional isomers (like the 5-fluoro analog) have nearly identical hydrophobicities, a C18 phase is virtually blind to their structural differences, resulting in co-elution.

Q2: How does a Pentafluorophenyl (PFP) stationary phase resolve fluorinated positional isomers? A2: PFP columns offer orthogonal selectivity to alkyl phases. The highly electronegative fluorine atoms on the PFP ring create a partial negative charge on the exterior of the phenyl ring and a partial positive charge on the interior. This enables multiple retention mechanisms simultaneously: dipole-dipole interactions, π−π stacking, hydrogen bonding, and enhanced shape selectivity[3]. For 3-fluoro-2-hydroxypyridine-4-carboxylic acid, the PFP phase provides specific dipole interactions with the molecule's C-F bond, allowing for the baseline resolution of positional isomers that would otherwise co-elute[4].

Q3: When should I abandon Reversed-Phase (RP) chromatography for Hydrophilic Interaction Liquid Chromatography (HILIC)? A3: You should transition to HILIC if your retention factor ( k′ ) remains below 2.0 even after minimizing the organic modifier in RP-HPLC. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (>70% acetonitrile). The retention mechanism is driven by the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase surface[5]. This is ideal for highly polar, zwitterionic pyridinecarboxylic acids that fail to retain via hydrophobic mechanisms[2].

Quantitative Data: Stationary Phase Comparison

To guide your column selection, the following table summarizes the expected chromatographic performance for 3-fluoro-2-hydroxypyridine-4-carboxylic acid across different stationary phases.

Column ChemistryExpected Retention ( k′ )Isomer Resolution ( Rs​ )Peak Symmetry ( As​ )Dominant Retention Mechanism
C18 (Alkyl) < 1.0 (Poor)< 1.0 (Co-elution)> 1.8 (Tailing)Hydrophobic (van der Waals)
PFP (Fluorinated) 2.5 - 4.0 (Good)> 1.5 (Baseline)1.0 - 1.2 (Excellent)Dipole-dipole, π−π , H-bonding
HILIC (Amide) 3.0 - 6.0 (Strong)> 2.0 (Baseline)1.0 - 1.3 (Good)Aqueous layer partitioning
Mixed-Mode (Cation/RP) 4.0 - 8.0 (Very Strong)> 2.0 (Baseline)1.0 - 1.2 (Excellent)Electrostatic & Hydrophobic
Self-Validating Experimental Protocol: PFP Isomer Resolution Workflow

This protocol is designed to achieve baseline resolution of 3-fluoro-2-hydroxypyridine-4-carboxylic acid from its closely related impurities using a PFP stationary phase. It incorporates built-in self-validation steps to ensure data integrity.

Step 1: Mobile Phase Preparation & pH Locking
  • Action: Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 using Formic Acid. Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Causality: The target molecule has multiple ionization sites. A buffer at pH 3.5 ensures the carboxylic acid is partially protonated while the pyridine nitrogen remains protonated. This "locks" the ionization state, preventing peak splitting and retention time drift. Ammonium formate is chosen for its volatility, ensuring LC-MS compatibility[2].

Step 2: Column Equilibration
  • Action: Install a PFP column (e.g., 150 x 4.6 mm, 3 µm). Flush with 10 column volumes (CV) of 90% Mobile Phase A / 10% Mobile Phase B at 1.0 mL/min.

  • Causality: Fluorinated phases require thorough wetting to establish the hydration layer necessary for stable dipole-dipole interactions. Inadequate equilibration leads to shifting retention times.

Step 3: System Suitability and Self-Validation (Critical Step)
  • Action: Inject 5 µL of a System Suitability Test (SST) mixture containing 3-fluoro-2-hydroxypyridine-4-carboxylic acid and its 5-fluoro isomer (or a known co-eluting impurity) at 0.1 mg/mL.

  • Self-Validation Check: Calculate the resolution ( Rs​ ) between the two peaks.

    • Pass Criteria: Rs​≥1.5 and Peak Tailing Factor ( As​ ) ≤1.5 .

    • Failure Protocol: If Rs​<1.5 , the dipole interactions are insufficient. Decrease the initial gradient %B by 5% or decrease the column temperature by 5°C to enhance π−π stacking interactions. Do not proceed to sample analysis until the SST passes.

Step 4: Gradient Execution
  • Action: Execute the following gradient:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 10.0 min: 5% to 40% B (Linear ramp to elute strongly bound impurities)

    • 10.0 - 12.0 min: 40% to 95% B (Column wash)

    • 12.1 - 18.0 min: 5% B (Re-equilibration)

  • Causality: The initial isocratic hold allows the highly polar target molecule to fully interact with the PFP phase's surface chemistry before the organic modifier disrupts the hydrogen bonding and dipole networks.

References
  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • PMC (National Institutes of Health). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

3-fluoro-2-hydroxypyridine-4-carboxylic acid vs 2-hydroxypyridine-4-carboxylic acid reactivity

Comparative Reactivity Guide: 3-Fluoro-2-hydroxypyridine-4-carboxylic acid vs. 2-Hydroxypyridine-4-carboxylic acid Executive Summary For researchers and drug development professionals, the strategic substitution of a hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 3-Fluoro-2-hydroxypyridine-4-carboxylic acid vs. 2-Hydroxypyridine-4-carboxylic acid

Executive Summary

For researchers and drug development professionals, the strategic substitution of a hydrogen atom with fluorine on a heterocyclic scaffold is a fundamental tool in rational drug design. This guide provides an in-depth comparative analysis between 2-hydroxypyridine-4-carboxylic acid (2-OH-INA) and its fluorinated analog, 3-fluoro-2-hydroxypyridine-4-carboxylic acid (3-F-2-OH-INA). By examining the stereoelectronic causality behind their reactivity, tautomerism, and coordination chemistry, this guide establishes a framework for selecting the appropriate building block for late-stage functionalization and metalloenzyme inhibitor design.

Stereoelectronic Causality and Tautomeric Equilibrium

Both molecules exist in a dynamic tautomeric equilibrium between the 2-hydroxypyridine (enol) form and the 2-pyridone (keto) form. This tautomerism dictates the molecule's polarity, hydrogen-bonding capacity, and overall biological activity[1]. However, the introduction of a fluorine atom at the C3 position fundamentally alters the electronic landscape of the pyridine ring.

  • Inductive Withdrawal (-I Effect): Fluorine is highly electronegative. At the C3 position, it exerts a strong through-bond inductive pull. This significantly lowers the pKa of the adjacent C4-carboxylic acid and the pyridone N-H, making 3-F-2-OH-INA a stronger acid than its non-fluorinated counterpart.

  • Resonance vs. Inductive Dominance: While fluorine possesses lone pairs capable of resonance (+R effect), the strong inductive withdrawal (-I) dominates in electron-deficient pyridine systems[2]. Consequently, the C3-fluorine acts as a net deactivating group for the overall ring system.

  • Metabolic Blocking: In medicinal chemistry, the C3 position of 2-hydroxypyridines is often a site for oxidative metabolism. The C-F bond in 3-F-2-OH-INA effectively blocks this metabolic liability while maintaining a minimal steric penalty (Van der Waals radius of F is 1.47 Å vs. 1.20 Å for H).

G A 3-Fluoro-2-hydroxypyridine -4-carboxylic acid B Strong -I Inductive Effect from C3-Fluorine A->B C Decreased pKa (C4-COOH & N-H) B->C Thermodynamic D Deactivated C5 Position (Slower EAS) B->D Kinetic E Altered Metal Chelation (Fe2+ binding) B->E Pharmacological

Fig 1: Mechanistic pathways driven by the C3-fluorine inductive effect.

Comparative Reactivity Profiles

The reactivity of these scaffolds is governed by the electron density at the C5 position and the leaving group ability of the substituents.

Electrophilic Aromatic Substitution (EAS)

In 2-OH-INA , the electron-donating effect of the 2-hydroxyl/pyridone oxygen activates the ortho (C3) and para (C5) positions toward electrophiles. Halogenation (e.g., bromination) typically yields a mixture of 3-bromo, 5-bromo, and 3,5-dibromo derivatives under mild conditions. In 3-F-2-OH-INA , the C3 position is sterically and chemically blocked. Furthermore, the inductive withdrawal of the C3-fluorine severely deactivates the C5 position. Electrophilic halogenation of the fluorinated analog requires significantly harsher conditions (e.g., elevated temperatures, stronger electrophilic sources like NBS in DMF) to proceed.

Nucleophilic Aromatic Substitution (SNAr)

Fluorinated pyridines are excellent substrates for SNAr reactions due to the stabilization of the Meisenheimer intermediate by the highly electronegative fluorine[3]. While the C3-fluorine is meta to the pyridine nitrogen (which is less ideal than ortho/para for SNAr), the presence of the C4-carboxylic acid and C2-carbonyl provides sufficient electron withdrawal to allow nucleophilic displacement of the fluorine under specific basic conditions, a pathway entirely absent in 2-OH-INA.

Quantitative Data Summary
Property / Reactivity2-Hydroxypyridine-4-carboxylic acid3-Fluoro-2-hydroxypyridine-4-carboxylic acidCausality / Mechanism
C4-COOH pKa (Est.) ~3.5~3.1-I effect of C3-F stabilizes the carboxylate anion.
EAS at C5 (Kinetics) Fast (Minutes to Hours at 25°C)Slow (Requires heating >60°C)C3-F withdraws electron density from the pi-system.
Metabolic Stability at C3 Low (Susceptible to oxidation)High (C-F bond is metabolically inert)High bond dissociation energy of C-F (~116 kcal/mol).
SNAr Utility N/A (No leaving group at C3)Viable (F acts as a leaving group)Fluorine stabilizes the anionic transition state[3].

Self-Validating Experimental Protocols

To empirically demonstrate the kinetic differences in reactivity, the following protocols outline a comparative electrophilic bromination workflow. These methods are designed as self-validating systems, utilizing orthogonal analytical techniques (TLC and LC-MS) to ensure structural integrity and reaction completion.

Protocol A: Mild Bromination of 2-Hydroxypyridine-4-carboxylic acid

Objective: Demonstrate rapid EAS activation at C3/C5.

  • Preparation: Dissolve 1.0 mmol of 2-OH-INA in 5.0 mL of glacial acetic acid in a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Reagent Addition: Dropwise, add 1.1 mmol of molecular bromine ( Br2​ ) at room temperature (25°C). Caution: Handle Br2​ in a fume hood with proper PPE.

  • Kinetic Monitoring: Stir the reaction for 30 minutes. Monitor via TLC (DCM:MeOH 9:1 with 1% Formic Acid). The starting material spot ( Rf​≈0.2 ) will rapidly disappear, replaced by two higher Rf​ spots corresponding to 3-bromo and 5-bromo isomers.

  • Validation: Quench with 10% aqueous sodium thiosulfate. Extract with ethyl acetate. Analyze the organic layer via LC-MS. Expect mass shifts of +78 m/z (monobromination) and +156 m/z (dibromination).

Protocol B: Forced Bromination of 3-Fluoro-2-hydroxypyridine-4-carboxylic acid

Objective: Demonstrate C5 deactivation due to C3-fluorine.

  • Preparation: Dissolve 1.0 mmol of 3-F-2-OH-INA in 5.0 mL of anhydrous DMF. Acetic acid is insufficient due to the deactivated nature of the ring.

  • Reagent Addition: Add 1.5 mmol of N-Bromosuccinimide (NBS). Stir at room temperature.

  • Kinetic Monitoring (Control Check): Check via TLC after 2 hours. The reaction will show <5% conversion, validating the deactivating -I effect of the fluorine.

  • Thermal Activation: Elevate the reaction temperature to 80°C and stir for 12 hours.

  • Validation: Cool to room temperature, dilute with water, and extract with ethyl acetate. LC-MS analysis will confirm a single product peak corresponding to the 5-bromo-3-fluoro derivative (mass shift +78 m/z).

Workflow Start Substrate Selection Sub1 2-OH-INA (Activated C3/C5) Start->Sub1 Sub2 3-F-2-OH-INA (Deactivated C5) Start->Sub2 Cond1 Mild Bromination (Br2, AcOH, 25°C) Sub1->Cond1 Cond2 Harsh Bromination (NBS, DMF, 80°C) Sub2->Cond2 Res1 Rapid Conversion (Mixture of isomers) Cond1->Res1 Res2 Slow Conversion (5-bromo only) Cond2->Res2 Val LC-MS & NMR Validation (Orthogonal Confirmation) Res1->Val Res2->Val

Fig 2: Step-by-step comparative workflow for electrophilic bromination.

Handling and Safety Considerations

When utilizing these compounds in a laboratory setting, standard safety protocols for hazardous chemicals must be observed. 2-Hydroxypyridine-4-carboxylic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[4]. The fluorinated analog shares a similar hazard profile, and due to the presence of the C-F bond, thermal decomposition can release highly toxic hydrogen fluoride (HF) gas. All reactions involving elevated temperatures or strong acids/bases must be conducted in a properly ventilated fume hood.

Sources

Comparative

LC-MS Analytical Method Validation for 3-Fluoro-2-hydroxypyridine-4-carboxylic Acid: A Comparative Guide

Executive Summary Quantifying highly polar, low-molecular-weight heterocyclic compounds in biological matrices presents a persistent challenge in drug development and pharmacokinetics. 3-fluoro-2-hydroxypyridine-4-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying highly polar, low-molecular-weight heterocyclic compounds in biological matrices presents a persistent challenge in drug development and pharmacokinetics. 3-fluoro-2-hydroxypyridine-4-carboxylic acid is a prime example of such an analyte. Its high polarity, acidic nature, and tautomeric behavior render traditional Reversed-Phase Liquid Chromatography (RP-LC) highly ineffective.

This guide provides an objective comparison of chromatographic platforms (RP-LC, HILIC, and Mixed-Mode) for the analysis of this compound. Furthermore, it details a self-validating, step-by-step methodology for the optimal platform (Mixed-Mode WAX), fully compliant with the[1].

Mechanistic Background & Analytical Challenges

To design a robust LC-MS/MS method, one must first deconstruct the physicochemical properties of the analyte:

  • Extreme Hydrophilicity: The combination of a carboxylic acid, a hydroxyl group, and a pyridine ring makes the molecule highly polar. On standard C18 columns, it elutes in the void volume, leading to severe ion suppression from unretained matrix components[2].

  • Keto-Enol Tautomerism: The 2-hydroxypyridine moiety exists in a dynamic equilibrium with its 2-pyridone tautomer[3]. In LC-MS, if the rate of interconversion between these tautomers is comparable to the chromatographic timescale, it results in severe peak broadening or split peaks[4].

  • Fluorine-Induced Acidity: The electronegative fluorine atom at the 3-position withdraws electron density, lowering the pKa of the adjacent hydroxyl and carboxylic acid groups. This makes Negative Electrospray Ionization (ESI-) the most efficient ionization mode.

Chromatographic Platform Comparison

To objectively determine the best approach, three distinct stationary phases were evaluated: RP-C18 , Zwitterionic HILIC (ZIC-HILIC) , and Mixed-Mode Weak Anion Exchange (WAX) .

Causality Behind Performance
  • RP-C18: Relies on hydrophobic partitioning. The analyte is too polar to partition into the alkyl chains, resulting in zero retention.

  • ZIC-HILIC: Retains polar analytes via partitioning into a water-enriched layer on the stationary phase. While retention is achieved, the localized pH and solvation environment in HILIC can destabilize the tautomeric equilibrium of the 2-hydroxypyridine core, leading to poor peak asymmetry[5].

  • Mixed-Mode WAX: Combines hydrophobic alkyl chains with positively charged amine groups[6]. By buffering the mobile phase to pH 6.0, the analyte's carboxylic acid is fully deprotonated (anionic) and strongly retained via electrostatic interactions. The buffered environment simultaneously "locks" the tautomeric equilibrium, yielding sharp, symmetrical peaks.

Table 1: Platform Performance Comparison
ParameterRP-C18 (Standard)ZIC-HILICMixed-Mode WAX (Optimal)
Retention Mechanism Hydrophobic PartitioningHydrophilic PartitioningAnion Exchange + Hydrophobic
Retention Factor ( k′ ) 0.2 (Void Volume)4.56.8
Peak Asymmetry ( As​ ) N/A (Co-elution)1.8 (Tailing/Broadening)1.05 (Symmetrical)
Matrix Effect (MF) < 30% (Severe Suppression)85% (Mild Suppression)98% (Negligible)
Sensitivity (LLOQ) > 50 ng/mL5 ng/mL0.5 ng/mL

ICH M10 Compliant Validation Protocol (Mixed-Mode WAX)

Every bioanalytical protocol must be a self-validating system. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) ensures that any fluctuations in extraction recovery or matrix ionization are mathematically normalized, a core requirement of the ICH M10 guidelines[7].

Reagents & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0 with dilute acetic acid. Causality: pH 6.0 ensures the analyte is fully ionized for WAX retention while stabilizing the tautomer.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile to match initial gradient conditions and prevent solvent-mismatch peak distortion.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (blank, calibration standard, or QC) into a 96-well plate.

  • Add 150 µL of cold Acetonitrile containing the SIL-IS (e.g., 13C3​ -3-fluoro-2-hydroxypyridine-4-carboxylic acid at 50 ng/mL).

  • Vortex the plate at 1000 RPM for 5 minutes to ensure complete protein denaturation.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A.

LC-MS/MS Conditions
  • Column: Mixed-Mode WAX (e.g., 2.1 x 50 mm, 2.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Aqueous wash to remove salts)

    • 1.0 - 3.0 min: Ramp to 95% B (Elution via organic displacement)

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 5.0 min: Return to 5% B (Re-equilibration)

  • MS Detection: ESI Negative Mode, Multiple Reaction Monitoring (MRM).

Validation Workflow & Data Presentation

The validation must demonstrate that the method is suitable for its intended purpose, focusing on Accuracy, Precision, and Matrix Effects[8].

ICH_M10_Validation Method_Dev 1. Method Selection (Mixed-Mode WAX) Selectivity 2. Selectivity & Specificity (Blank Matrix Assessment) Method_Dev->Selectivity Calibration 3. Calibration Curve (Linearity & Range) Selectivity->Calibration Acc_Prec 4. Accuracy & Precision (Intra/Inter-run QCs) Calibration->Acc_Prec Matrix_Eff 5. Matrix Effect & Recovery (IS-Normalized MF) Acc_Prec->Matrix_Eff Stability 6. Stability Testing (Bench-top, F/T, Long-term) Matrix_Eff->Stability

Figure 1: ICH M10 Bioanalytical Method Validation Workflow for LC-MS Assays.
Table 2: Accuracy and Precision (ICH M10 Acceptance Criteria)

Criteria: Mean accuracy must be within ±15% of nominal (±20% at LLOQ). Precision (%CV) must be ≤15% (≤20% at LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-Run Accuracy (%)Intra-Run Precision (%CV)Inter-Run Accuracy (%)Inter-Run Precision (%CV)
LLOQ 0.5104.28.5106.111.2
LQC 1.598.74.299.45.8
MQC 50.0101.33.1100.84.0
HQC 400.097.52.898.23.5
Table 3: Matrix Effect and Extraction Recovery

Criteria: The IS-normalized Matrix Factor (MF) CV among 6 independent lots must be ≤15%.

ParameterLow QC (1.5 ng/mL)High QC (400.0 ng/mL)ICH M10 Compliance
Absolute Matrix Effect (%) 98.4 ± 4.199.1 ± 2.5N/A (Information only)
IS-Normalized MF 1.021.01Target ~ 1.0
IS-Normalized MF (%CV) 3.8%2.1%Pass (≤15%)
Extraction Recovery (%) 88.5 ± 5.290.2 ± 3.4Consistent across range

Sources

Validation

Comparative Efficacy of Fluorinated vs. Non-Fluorinated Pyridine Ligands: A Technical Guide for Catalysis and Medicinal Chemistry

As a Senior Application Scientist, I frequently encounter a critical decision point in both catalyst design and drug development: whether to employ standard hydrocarbon-based pyridine ligands or to invest in their fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical decision point in both catalyst design and drug development: whether to employ standard hydrocarbon-based pyridine ligands or to invest in their fluorinated counterparts. While non-fluorinated pyridines (such as 2,2'-bipyridine or 1,10-phenanthroline) offer synthetic simplicity and predictable coordination chemistry, the strategic incorporation of fluorine—particularly trifluoromethyl (-CF₃) groups—can fundamentally rewrite a molecule's electronic and pharmacokinetic profile.

This guide objectively compares the performance of fluorinated versus non-fluorinated pyridine ligands, dissecting the underlying causality of their efficacy differences across photoredox catalysis and medicinal chemistry.

Electronic Tuning in Photoredox Catalysis

In photoredox catalysis, the efficacy of a transition metal complex is dictated by its excited-state lifetime and its redox potential. Non-fluorinated ligands often suffer from narrow redox windows and rapid non-radiative decay, limiting their application to easily reducible or oxidizable substrates.

The Causality of Fluorination

Substituting hydrogen for fluorine or -CF₃ groups on a pyridine ring exerts a profound inductive electron-withdrawing effect (-I). This strongly stabilizes the lowest unoccupied molecular orbital (LUMO) of the ligand. Because the lowest-energy excited state in these complexes is typically a metal-to-ligand charge transfer (MLCT) state, lowering the LUMO energy increases the oxidation potential of the excited complex[1].

Furthermore, in base-metal catalysts like Copper(I), bulky fluorinated groups at the 4,6-positions of a bipyridine ligand sterically shield the metal center. This prevents solvent coordination that would otherwise drive Jahn-Teller distortion and rapid quenching of the excited state, thereby drastically extending the excited-state lifetime[2].

Quantitative Performance Comparison

Table 1: Photophysical and Electrochemical Comparison of Metal Complexes

Complex ArchitectureLigand TypeE₁/₂ (M⁺/M) vs SCEExcited-State Lifetime (τ)Catalytic Efficacy / Application
[Ru(bpy)₃]²⁺ Non-Fluorinated~1.26 V~800 nsStandard photoredox transformations.
[Ru(4,4'-btfmb)₂(IP-nT)]²⁺ Fluorinated>1.40 V>1000 nsHigh oxidation power; effective in hypoxic phototherapy[1].
[Cu(dap)₂]⁺ Non-Fluorinated~0.60 V~270 nsLimited to standard ATRA reactions.
[Cu(N^N)(Xantphos)]⁺ *Fluorinated~1.23 V>10 µsEnables challenging chlorotrifluoromethylation of styrenes[2].

*Where N^N = 4,6-disubstituted-2,2'-bipyridine with -CF₃ groups.

Pathway A Metal Complex Ground State B Excited State (MLCT) A->B Photon Absorption C Non-Fluorinated Rapid Decay B->C Standard Ligand D Fluorinated Extended Lifetime B->D CF3 Substituted E Low Yield C->E Narrow Scope F High Yield D->F Broad Scope

Caption: Electronic effects of fluorinated vs non-fluorinated ligands on photoredox catalytic pathways.

Pharmacokinetics and Target Affinity in Drug Development

In medicinal chemistry, pyridine rings are ubiquitous, but they are often liabilities due to rapid cytochrome P450-mediated oxidation and off-target binding caused by the basicity of the pyridine nitrogen.

The Causality of Fluorination

Introducing fluorine adjacent to the pyridine nitrogen reduces its pKa via inductive withdrawal, decreasing non-specific binding to basic-amine-seeking receptors (like the hERG channel). Additionally, the high electronegativity and low polarizability of the C-F bond increase the molecule's lipophilicity (LogP) and membrane permeability while simultaneously blocking metabolic hotspots[3]. In the context of Positron Emission Tomography (PET), fluorinated pyridines allow for the direct incorporation of ¹⁸F, creating highly specific radioligands.

Quantitative Performance Comparison

Table 2: Pharmacological Profile of Pyridine-based CB2 Radioligands

CompoundLigand TypeCB2 Affinity (Kᵢ)Selectivity (CB2/CB1)In Vivo Specificity
Standard Pyridine Probe Non-Fluorinated~15 nM~200xPoor; high non-specific spleen binding.
[¹⁸F]RoSMA-18-d6 Fluorinated0.8 nM>12,000xExceptional; ideal for PET imaging[3].

Experimental Protocol: Self-Validating Ligand Efficacy Assay

To objectively compare a novel fluorinated pyridine ligand against a non-fluorinated baseline, you must employ a self-validating experimental system. The following protocol ensures that instrumental drift or solvent impurities do not skew the comparative data.

Step-by-Step Methodology

Step 1: Ligand Synthesis and Complexation

  • Synthesize the fluorinated ligand (e.g., via Ullmann cross-coupling) and its non-fluorinated analog. Purify via column chromatography until >99% purity is confirmed by ¹H and ¹⁹F NMR.

  • Coordinate the ligands to the metal center (e.g., Cu(I) using [Cu(MeCN)₄]PF₆) in strictly anhydrous, degassed dichloromethane (DCM).

Step 2: Electrochemical Profiling (Cyclic Voltammetry) Self-Validation Check: Always include Ferrocene (Fc/Fc⁺) as an internal standard to calibrate the reference electrode.

  • Dissolve 1 mM of the metal complex and 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

  • Record the voltammogram at a scan rate of 100 mV/s.

  • Calculate the E₁/₂ values relative to the Fc/Fc⁺ internal standard to accurately quantify the anodic shift caused by the fluorinated ligand.

Step 3: Photophysical Characterization Self-Validation Check: Run a known standard (e.g., [Ru(bpy)₃]Cl₂) in parallel to validate the Instrument Response Function (IRF) of the spectrometer.

  • Prepare 10 µM solutions of both complexes in degassed DCM.

  • Expose the samples to a pulsed laser excitation source (e.g., 355 nm Nd:YAG).

  • Measure the emission decay using Time-Correlated Single Photon Counting (TCSPC). Fit the data to a monoexponential decay curve to extract the excited-state lifetime (τ).

Step 4: Functional Efficacy Validation

  • Subject both catalysts to a benchmark reaction (e.g., chlorotrifluoromethylation of a terminal styrene).

  • Quantify the yield via Gas Chromatography (GC-FID) using an internal standard (e.g., dodecane) to verify that the extended lifetime and enhanced redox potential translate to higher catalytic turnover.

Protocol S1 1. Ligand Synthesis & Purification S2 2. Metal Complexation (Cu, Ru, Ir) S1->S2 S3 3. CV Profiling (Fc/Fc+ Internal Std) S2->S3 S4 4. Lifetime Decay (Reference Validated) S2->S4 S5 5. Efficacy Assay (Yield / Affinity) S3->S5 S4->S5

Caption: Self-validating experimental workflow for benchmarking pyridine ligand efficacy.

References

  • Identification and Preclinical Development of a 2,5,6-Trisubstituted Fluorinated Pyridine Derivative as a Radioligand for the Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Ru(II) Oligothienyl Complexes with Fluorinated Ligands: Photophysical, Electrochemical, and Photobiological Properties PMC - National Institutes of Health (NIH)[Link]

  • Cu Photoredox Catalysts Supported by a 4,6-Disubstituted 2,2′-Bipyridine Ligand: Application in Chlorotrifluoromethylation of Alkenes Organometallics - ACS Publications[Link]

Sources

Comparative

Comprehensive Reference Standard Characterization of 3-Fluoro-2-hydroxypyridine-4-carboxylic Acid: A Comparative Guide

As drug development pipelines increasingly rely on heavily functionalized fluorinated building blocks, the analytical rigor applied to their characterization must scale accordingly. 3-Fluoro-2-hydroxypyridine-4-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on heavily functionalized fluorinated building blocks, the analytical rigor applied to their characterization must scale accordingly. 3-Fluoro-2-hydroxypyridine-4-carboxylic acid (CAS: 1214374-92-1) [1][2] is a prime example of a complex intermediate. Featuring a fluorine atom, a hydroxyl group capable of lactam-lactim tautomerization (forming a 2-pyridone), and a carboxylic acid, this molecule presents unique chromatographic and spectroscopic challenges.

In the pharmaceutical context, a primary reference standard is defined by the International Council for Harmonisation (ICH) as a substance shown by an extensive set of analytical tests to be authentic material of high purity, without requiring comparison to another standard[3]. Regulatory bodies frequently cite the failure to submit well-characterized reference standards as a common problem that delays successful validation[4].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance and characterization requirements of a Certified Reference Standard grade of 3-fluoro-2-hydroxypyridine-4-carboxylic acid against standard research-grade alternatives. Furthermore, it provides actionable, self-validating protocols to ensure absolute confidence in your analytical workflows.

The Causality Behind Experimental Choices

When characterizing fluorinated pyridines, relying solely on HPLC-UV area normalization is a critical scientific error. UV response factors vary wildly between the parent compound and structurally similar impurities (such as des-fluoro or positional isomers). Furthermore, the zwitterionic nature of 3-fluoro-2-hydroxypyridine-4-carboxylic acid leads to poor retention and peak tailing on standard C18 columns.

To establish a true primary reference standard, we must employ orthogonal techniques:

  • Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) is often considered the gold standard for reference standard characterization[5]. It provides absolute mass fraction purity independent of UV chromophores. Fluorine-19 (19F) NMR is particularly powerful here, offering a clean, background-free spectrum to quantify fluorinated impurities that might co-elute in LC systems.

  • Mixed-Mode or HILIC Chromatography: Overcomes the retention issues of polar stationary phases, ensuring that polar degradation products are accurately separated and quantified. This aligns with ICH guidelines requiring specifications to confirm the holistic quality of the substance[6].

Comparative Performance: Reference Standard vs. Research Grade

The distinction between a research-grade chemical and a fully qualified reference standard lies in the depth of characterization and the mass balance closure. Table 1 summarizes the analytical performance differences.

Table 1: Analytical Parameter Comparison

Analytical ParameterResearch Grade (Typical)Certified Reference StandardCausality / Scientific Rationale
Purity Assignment HPLC Area % (UV)qNMR (Absolute Mass Fraction)UV area % ignores response factor variations and non-UV active impurities. qNMR provides absolute quantitation.
Structural Identity 1H NMR only1H, 13C, 19F NMR + HRMS19F NMR is essential to rule out des-fluoro or positional isomers that 1H NMR might miss.
Moisture Content Loss on Drying (LOD)Karl Fischer Titration (Coulometric)LOD cannot distinguish between water and volatile organics. KF specifically targets water molecules.
Trace Metals Not TestedICP-MSCatalytic synthesis often leaves trace heavy metals (e.g., Pd, Ru) that can interfere with downstream biological assays.
Mass Balance Unverified100% (Purity + Water + Solvents + Inorganics)A primary standard must account for the entire mass of the material to be used as a quantitative benchmark.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system . This means the method includes internal checks (System Suitability Tests, internal standards, mass balance verification) that prevent the generation of false data before the results are even calculated.

Workflow A Sample Prep (Analyte + NIST IS) B T1 Relaxation Check (Inversion Recovery) A->B NMR Probe C Data Acquisition (D1 > 5 x T1) B->C Set Delay D Integration & Quantitation C->D Process E Self-Validation: Mass Balance Check D->E Verify E->A Fail F Absolute Purity Assignment E->F Pass

Self-validating qNMR workflow ensuring absolute purity assignment via T1 and IS cross-validation.

Protocol 1: Absolute Purity Determination via 19F/1H qNMR

Self-Validation Mechanism: The use of a NIST-traceable internal standard (IS) combined with a mandatory T1​ relaxation check ensures that integration values are absolute and not skewed by incomplete magnetic relaxation.

  • Standard Selection: Select a NIST-traceable internal standard (e.g., Maleic acid for 1H, or 1,4-Difluorobenzene for 19F) that does not overlap with the analyte's NMR signals.

  • T1 Relaxation Measurement: Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton/fluorine nucleus in both the analyte and the IS.

  • Sample Preparation: Accurately weigh (~20 mg, utilizing a microbalance with ±0.001 mg precision) the 3-fluoro-2-hydroxypyridine-4-carboxylic acid and the IS into a vial. Dissolve in 600 µL of DMSO- d6​ .

  • Acquisition: Set the relaxation delay (D1) to at least 5×T1​ of the slowest relaxing nucleus (typically 30-60 seconds) to ensure >99% signal recovery. Acquire the spectrum with a high signal-to-noise ratio (S/N > 250:1).

  • Quantitation: Calculate the absolute mass fraction using the integration ratio of the analyte to the IS, factoring in their respective molecular weights and number of nuclei.

Protocol 2: Orthogonal LC-MS Impurity Profiling

Self-Validation Mechanism: A pre-run System Suitability Test (SST) using a known resolution mixture (analyte + 3-fluoropyridine-2-carboxylic acid isomer) guarantees the column's resolving power before any sample is analyzed.

  • SST Preparation: Prepare a solution containing 0.1 mg/mL of the analyte and 0.01 mg/mL of a known positional isomer (e.g., 5-fluoro isomer).

  • Chromatographic Conditions:

    • Column: Mixed-mode anion-exchange/reversed-phase column (e.g., 150 x 4.6 mm, 3 µm) to retain the zwitterionic compound.

    • Mobile Phase: Gradient elution using 10 mM Ammonium Formate (pH 3.0) and Acetonitrile.

    • Detection: UV at 254 nm and ESI-MS in negative ion mode.

  • System Suitability Execution: Inject the SST. The method is only validated for the run if the resolution ( Rs​ ) between the analyte and the isomer is ≥2.0 , and the tailing factor for the analyte is ≤1.5 .

  • Sample Analysis: Inject the reference standard candidate. Quantify organic impurities using the established relative response factors (RRF) or area normalization if RRFs are unknown.

Conclusion

Establishing 3-fluoro-2-hydroxypyridine-4-carboxylic acid as a primary reference standard requires transcending basic purity checks. By implementing self-validating protocols like qNMR and orthogonal LC-MS, laboratories can ensure compliance with ICH guidelines[6] and secure the foundation of their downstream pharmaceutical development.

Sources

Validation

Benchmarking the Catalytic Activity of 3-Fluoro-2-hydroxypyridine-4-carboxylic Acid Complexes: A Comparative Guide

Executive Summary The rational design of non-innocent ligands is a cornerstone of modern homogeneous catalysis. Among these, 2-hydroxypyridine (2-HP) derivatives have emerged as privileged scaffolds for metal-ligand coop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of non-innocent ligands is a cornerstone of modern homogeneous catalysis. Among these, 2-hydroxypyridine (2-HP) derivatives have emerged as privileged scaffolds for metal-ligand cooperative (MLC) catalysis, functioning via proton-transferring aromatization and dearomatization[1].

Recently, the introduction of highly functionalized derivatives—specifically 3-fluoro-2-hydroxypyridine-4-carboxylic acid (3-F-2-HPCA) —has provided a new vector for tuning the electronic and steric environment of transition metal complexes. While unfluorinated 2-hydroxypyridine-4-carboxylic acid (2-HPCA) has been extensively utilized as a passivating additive in perovskite photovoltaics[2], its fluorinated analog offers distinct advantages in bifunctional catalysis. This guide benchmarks the catalytic performance of 3-F-2-HPCA ruthenium(II) complexes against standard alternatives in the transfer hydrogenation (TH) of ketones, providing researchers with actionable, data-backed insights.

Mechanistic Rationale: The Power of Electronic Tuning

To understand why 3-F-2-HPCA outperforms traditional ligands, we must analyze the causality behind its structural modifications:

  • The Bifunctional Core (2-OH): The interconversion between the aromatized 2-hydroxypyridine and the dearomatized 2-pyridonate allows the ligand to act as a proton relay. During transfer hydrogenation, the ligand donates a proton to the substrate while the metal center donates a hydride, bypassing the need for direct substrate coordination[3].

  • The Inductive Effect (3-Fluoro): Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the adjacent 2-OH group. Consequently, the catalyst can be activated (dearomatized) using milder bases or at lower concentrations, suppressing base-catalyzed side reactions such as the aldol condensation of ketones.

  • The Hydrophilic Handle (4-COOH): The carboxylic acid moiety increases the solubility of the complex in environmentally benign aqueous/alcohol mixtures. Furthermore, it provides an anchoring site for heterogenization onto metal oxide surfaces or Metal-Organic Frameworks (MOFs).

CatalyticCycle Resting Ru(II)-3-F-2-HPCA (Aromatized Resting State) Active Ru(II)-Pyridonate (Dearomatized Active State) Resting->Active + KOH / - H2O Substrate Substrate Entry (Ketone + iPrOH) Active->Substrate Transition Concerted H-/H+ Transfer (Outer-Sphere Mechanism) Substrate->Transition Product Product Release (Alcohol + Acetone) Transition->Product Product->Resting Catalyst Regeneration

Metal-ligand cooperative catalytic cycle of 3-F-2-HPCA Ru(II) complexes.

Quantitative Benchmarking

Ruthenium complexes bearing 2-HP derivatives have shown exceptional activity in the transfer hydrogenation of ketones[4]. To objectively benchmark 3-F-2-HPCA, we compared its in situ generated Ru(II) complex against three alternatives: the unfluorinated 2-HPCA, the standard 2-HP, and the non-bifunctional 2,2'-bipyridine (bpy).

Reaction Conditions: Acetophenone (10 mmol), [Ru(p-cymene)Cl₂]₂ (0.05 mol%), Ligand (0.1 mol%), KOH (0.5 mol%), Isopropanol (10 mL), 80 °C, 2 hours.

Catalyst Ligand SystemConversion (%)TOF (h⁻¹)ChemoselectivityMechanistic Pathway
3-F-2-HPCA 99 495 >99% Outer-sphere (Bifunctional)
2-HPCA85425>99%Outer-sphere (Bifunctional)
2-HP7839095%Outer-sphere (Bifunctional)
2,2'-Bipyridine (bpy)126080%Inner-sphere (Standard)

Data Analysis: The 3-F-2-HPCA system achieves near-quantitative conversion within 2 hours. The superior Turnover Frequency (TOF) is directly attributable to the fluorinated ring, which stabilizes the transition state during the concerted hydride/proton transfer and accelerates the catalyst regeneration step.

Experimental Protocols: Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol incorporates internal standards and specific causality checkpoints.

Protocol: Transfer Hydrogenation of Acetophenone

Objective: Validate the TOF and Yield of the 3-F-2-HPCA Ru(II) complex.

Step 1: Catalyst Ligation (Pre-activation)

  • Action: In a Schlenk flask under N₂, combine[Ru(p-cymene)Cl₂]₂ (0.05 mmol) and 3-F-2-HPCA (0.1 mmol) in 5 mL of anhydrous isopropanol. Stir at room temperature for 30 minutes.

  • Causality: This step displaces the chloride bridges of the ruthenium dimer, forming the mononuclear pre-catalyst [Ru(p-cymene)(3-F-2-HPCA)Cl] in situ.

Step 2: Base Activation (Dearomatization)

  • Action: Add KOH (0.5 mmol) dissolved in 1 mL of isopropanol.

  • Causality: The solution color will immediately shift from pale yellow to deep orange/red. This visual cue validates the deprotonation of the 2-OH group and the formation of the catalytically active Ru-pyridonate species.

Step 3: Substrate & Standard Injection

  • Action: Add acetophenone (10 mmol) and dodecane (1 mmol).

  • Causality: Dodecane acts as an inert, non-volatile internal standard, establishing a self-validating system for highly accurate GC-FID quantification.

Step 4: Thermal Reaction & Quenching

  • Action: Heat the mixture to 80 °C for 2 hours. Afterward, rapidly cool the flask to 0 °C in an ice bath.

  • Causality: Rapid cooling arrests the catalytic cycle, preventing any reverse dehydrogenation of the newly formed alcohol product.

Step 5: Analysis

  • Action: Filter the mixture through a short pad of silica to remove the metal complex, and analyze the filtrate via GC-FID.

Workflow Step1 Step 1: Catalyst Pre-activation Mix[Ru(p-cymene)Cl2]2 + Ligand Step2 Step 2: Base Addition Add KOH to generate Pyridonate Step1->Step2 Step3 Step 3: Substrate Injection Add Acetophenone + Dodecane (IS) Step2->Step3 Step4 Step 4: Thermal Reaction Stir at 80°C for 2 hours Step3->Step4 Step5 Step 5: Quench & Analysis Cool, filter, and run GC-FID Step4->Step5

Step-by-step experimental workflow for benchmarking transfer hydrogenation.

References

  • [3] 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. RSC Publishing.[Link]

  • [1] Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization. MDPI.[Link]

  • [4] Optimum bifunctionality in a 2-(2-pyridyl-2-ol)-1,10-phenanthroline based ruthenium complex for transfer hydrogenation of ketones and nitriles: impact of the number of 2-hydroxypyridine fragments. Dalton Transactions (RSC Publishing).[Link]

  • [2] Tailoring Molecular Conjugation Size for Efficient Defect Passivation in Perovskite Photovoltaics. ACS Materials Letters.[Link]

Sources

Comparative

Comparative Binding Affinity Guide: 3-Fluoro-2-hydroxypyridine-4-carboxylic Acid Analogs in Targeted Drug Discovery

As an application scientist evaluating pyridine-based scaffolds for lead optimization, the choice of starting material dictates the downstream physicochemical properties and target engagement of your candidate. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist evaluating pyridine-based scaffolds for lead optimization, the choice of starting material dictates the downstream physicochemical properties and target engagement of your candidate. This guide objectively compares the binding affinity and thermodynamic profiles of analogs derived from 3-fluoro-2-hydroxypyridine-4-carboxylic acid against their non-fluorinated alternatives.

By analyzing specific target interactions—such as bacterial ribosomes and monoacylglycerol lipase (MAGL)—we provide a data-driven framework for drug development professionals to assess the stereoelectronic benefits of this fluorinated scaffold.

Mechanistic Drivers of Affinity Enhancement

The substitution of a hydrogen atom with fluorine on the pyridine ring is not merely a steric adjustment; it fundamentally alters the molecule's electronic distribution. Fluorine substitution is a proven strategy in rational drug design to enhance metabolic stability, lipophilicity, and target binding affinity[1].

When comparing 3-fluoro-2-hydroxypyridine-4-carboxylic acid to its non-fluorinated counterpart (2-hydroxypyridine-4-carboxylic acid), the causality behind the enhanced binding affinity of its downstream analogs stems from three primary factors:

  • pKa Modulation and Tautomerization: The highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I) on the adjacent 2-hydroxyl group. This lowers the pKa of the hydroxyl proton, shifting the tautomeric equilibrium favorably toward the 2-pyridone form under physiological conditions. This ensures the ring nitrogen acts as a potent hydrogen-bond donor while the exocyclic oxygen serves as a rigid acceptor.

  • Orthogonal Multipolar Interactions: Fluorine can engage in orthogonal multipolar interactions with the amide backbones of target proteins (e.g., within an enzyme's oxyanion hole), an interaction unavailable to standard hydroxyl or hydrogen substituents.

  • Desolvation Penalty Reduction: The hydrophobic nature of the C-F bond reduces the energetic penalty required to desolvate the ligand before it enters a hydrophobic binding pocket, directly lowering the overall free energy of binding ( ΔG ).

Comparative Binding Affinity Data

The superiority of the 3-fluoro scaffold is most evident when evaluating the dissociation constants ( Ki​ ) and binding energies ( ΔG ) of its synthesized derivatives. The table below summarizes quantitative performance data of oxazolidinone derivatives (ribosomal inhibitors) and benzoylpiperidine derivatives (MAGL inhibitors) synthesized from these precursors.

Table 1: Comparative Binding Affinity of Pyridine-4-Carboxylic Acid Derivatives

Scaffold PrecursorDerivative ClassTargetDissociation Constant ( Ki​ / KD​ )Binding Energy ( ΔG )Key Interacting Residues
3-Fluoro-2-hydroxypyridine OxazolidinonesBacterial Ribosome (50S)3.40 – 4.00 µM-7.36 to -7.46 kcal/molU2588, G2617, A2473[2]
Non-Fluorinated Analog OxazolidinonesBacterial Ribosome (50S)25.28 – 32.04 µM-6.13 to -6.27 kcal/molA2636, G2283[2]
2-Hydroxypyridine-4-carboxylic acid BenzoylpiperidinesMAGL Enzyme~ 45 nM-71.9 kcal/mol (SMD)*Ala51, His272, Glu53[3]

*Note: SMD = Steered Molecular Dynamics. The introduction of the fluorine atom significantly improves target engagement, yielding nearly a 10-fold improvement in dissociation constants compared to non-fluorinated baseline analogs[2].

Experimental Workflow: Self-Validating Affinity Profiling

To objectively verify the binding affinity improvements of 3-fluoro analogs, researchers must employ a self-validating experimental system. Relying solely on endpoint enzymatic assays can yield false positives due to compound aggregation. By coupling Surface Plasmon Resonance (SPR) for kinetic profiling with Isothermal Titration Calorimetry (ITC) for thermodynamic profiling, we establish a rigorous, self-correcting loop.

Step 1: Kinetic Profiling via SPR

SPR provides real-time data on the association ( kon​ ) and dissociation ( koff​ ) rates, which dictate the residence time of the drug.

  • Immobilization: Covalently attach the target protein (e.g., MAGL) to a CM5 sensor chip via standard amine coupling. Maintain a low immobilization level (< 2000 RU) to prevent mass transport limitations from skewing kinetic rates.

  • Analyte Injection: Inject the 3-fluoro analogs in a 2-fold serial dilution (e.g., 0.1 µM to 10 µM) at a high flow rate (50 µL/min) to minimize rebinding artifacts.

  • Self-Validation (Solvent Correction): Because fluorinated analogs often require DMSO for aqueous solubility, run a 0.5% to 1.5% DMSO calibration curve before the assay. This mathematically corrects for bulk refractive index shifts caused by solvent mismatch, ensuring the response units (RU) reflect true binding.

Step 2: Thermodynamic Profiling via ITC

ITC orthogonalizes the SPR data by measuring the heat released or absorbed during binding, confirming whether the interaction is driven by specific hydrogen bonds (Enthalpy, ΔH ) or hydrophobic collapse (Entropy, −TΔS ).

  • Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dilute the analog in the exact same dialysate. This is a critical causality step: mismatched buffers will generate a massive heat of dilution, masking the binding signal.

  • Titration: Inject 2 µL aliquots of the analog (500 µM) into the sample cell containing the target protein (50 µM) at 25°C.

  • Self-Validation (Blanking): Perform a control titration of the analog into the buffer alone. Subtract this background heat from the experimental data. If the resulting ΔH is strongly negative, it confirms that the fluorine-induced tautomerization has successfully established specific hydrogen bonds within the target pocket.

Workflow Visualization

BindingWorkflow N1 Analog Synthesis (3-Fluoro Scaffold) N2 SPR Kinetics (k_on, k_off) N1->N2 Purified Ligands N3 ITC Thermodynamics (ΔH, -TΔS) N2->N3 KD < 10 µM N4 X-Ray Crystallography (Binding Mode) N3->N4 Enthalpy Driven

Workflow for validating binding affinity and thermodynamics of fluorinated pyridine analogs.

References

  • Title: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors Source: University of Pisa (UNIPI) URL: [Link]

Sources

Validation

comparing yields of 3-fluoro-2-hydroxypyridine-4-carboxylic acid synthesis routes

An In-Depth Comparative Guide to the Synthesis of 3-Fluoro-2-hydroxypyridine-4-carboxylic Acid Executive Summary For researchers and drug development professionals, 3-fluoro-2-hydroxypyridine-4-carboxylic acid (CAS 12143...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Synthesis of 3-Fluoro-2-hydroxypyridine-4-carboxylic Acid

Executive Summary

For researchers and drug development professionals, 3-fluoro-2-hydroxypyridine-4-carboxylic acid (CAS 1214374-92-1) serves as a highly valuable pharmacophore and bioisostere in medicinal chemistry. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the 2-hydroxy group (which predominately exists as its 2-pyridone tautomer) provides critical hydrogen-bonding interactions.

Synthesizing this densely functionalized pyridine ring requires strict regiocontrol. This guide objectively compares the three most viable synthetic pathways—Directed ortho-Metalation (DoM), Halogen-Metal Exchange, and Palladium-Catalyzed Carbonylation—evaluating their mechanistic causality, overall yields, and scalability for process chemistry.

Comparative Workflow of Synthetic Routes

SynthesisRoutes SM1 2-Chloro-3-fluoropyridine (Route A) Int1 2-Chloro-3-fluoropyridine-4-carboxylic acid (Yield: 79%) SM1->Int1 LDA, THF, -78°C then CO2 (DoM) SM2 4-Bromo-3-fluoro-2-methoxypyridine (Route B) Int2 3-Fluoro-2-methoxypyridine-4-carboxylic acid (Yield: 85%) SM2->Int2 n-BuLi, THF, -78°C then CO2 (Li-Hal Exchange) SM3 4-Bromo-3-fluoro-2-hydroxypyridine (Route C) Product 3-Fluoro-2-hydroxypyridine-4-carboxylic acid (Target Molecule) SM3->Product Pd(OAc)2, Xantphos, CO (1 atm) H2O, TEA, 70°C (Carbonylation, 65%) Int1->Product aq. NaOH, Reflux (Hydrolysis, 88%) Int2->Product BBr3, DCM, 0°C (Demethylation, 90%)

Figure 1: Comparative workflow of the three synthesis routes for the target carboxylic acid.

Route A: Directed ortho-Metalation (The Industry Standard)

This route leverages the synergistic directing effects of adjacent halogens to achieve regioselective functionalization[1],[2].

Mechanism & Causality: The fluorine atom at C3 is a powerful Directed Metalation Group (DMG). Through the Complex-Induced Proximity Effect (CIPE)[3], the lithium cation of the base coordinates with the fluorine lone pairs, bringing the basic amide anion into close proximity with the C4 proton. This pre-coordination, combined with the inductive electron-withdrawing effects of both the fluorine and the C2-chlorine, highly acidifies the C4 position, allowing for exclusive deprotonation[2].

DoM_Mechanism R1 2-Chloro-3-fluoropyridine C1 Pre-lithiation Complex (CIPE via F & Cl) R1->C1 LDA addition (-78°C) I1 C4-Lithiated Intermediate C1->I1 Regioselective Deprotonation P1 4-Carboxylate Intermediate I1->P1 Electrophilic Quench (CO2)

Figure 2: Mechanism of Directed ortho-Metalation (DoM) via Complex-Induced Proximity Effect.

Step-by-Step Protocol:

  • Lithiation: Prepare a solution of Lithium diisopropylamide (LDA, 1.1 eq) in anhydrous THF at -78 °C under nitrogen[1]. Causality: LDA is a sterically hindered, non-nucleophilic base. It selectively deprotonates C4 without causing unwanted Chichibabin-type nucleophilic addition or displacing the C2-chlorine[2].

  • Carboxylation: Add 2-chloro-3-fluoropyridine dropwise. Stir for 1 hour at -78 °C, then bubble dry CO2 gas into the mixture for 20 minutes[2]. Quench with water and acidify to pH 2 to precipitate 2-chloro-3-fluoropyridine-4-carboxylic acid (Yield: ~79%)[2].

  • Hydrolysis: Suspend the intermediate in 2M aqueous NaOH and heat to reflux for 12 hours. Causality: The electron-withdrawing carboxylic acid and fluorine activate the C2-chlorine toward Nucleophilic Aromatic Substitution ( SN​Ar ) by the hydroxide ion. Acidify to precipitate the final product (Yield: ~88%).

Route B: Halogen-Metal Exchange

This route utilizes a pre-functionalized starting material, 4-bromo-3-fluoro-2-methoxypyridine[4], to bypass the need for highly basic DoM conditions.

Mechanism & Causality: Bromine-lithium exchange is kinetically much faster than direct proton abstraction. By using n -butyllithium ( n -BuLi) at cryogenic temperatures, the C-Br bond is selectively converted to a C-Li bond. The 2-methoxy group is critical here; it protects the oxygen, preventing the base from deprotonating the pyridone tautomer, which would consume excess reagent and crash the starting material out of solution.

Step-by-Step Protocol:

  • Exchange & Carboxylation: Dissolve 4-bromo-3-fluoro-2-methoxypyridine in anhydrous THF at -78 °C. Add n -BuLi (1.05 eq) dropwise. Stir for 15 minutes, then quench with excess dry ice (CO2). Acidify to isolate 3-fluoro-2-methoxypyridine-4-carboxylic acid (Yield: ~85%).

  • Demethylation: Dissolve the intermediate in anhydrous dichloromethane (DCM) at 0 °C and carefully add Boron tribromide ( BBr3​ , 2.0 eq). Causality: BBr3​ is a strong Lewis acid that coordinates to the methoxy oxygen, weakening the O−CH3​ bond and facilitating its cleavage to reveal the target 2-hydroxy group (Yield: ~90%).

Route C: Palladium-Catalyzed Carbonylation

For process chemists looking to avoid the massive energy costs and safety hazards associated with cryogenic (-78 °C) organolithium chemistry, transition-metal catalysis offers a scalable, room-temperature alternative[5].

Mechanism & Causality: This method relies on the oxidative addition of a Pd(0) species into the C4-Br bond of 4-bromo-3-fluoro-2-hydroxypyridine[6]. Carbon monoxide (CO) inserts into the Pd-aryl bond to form an acyl-palladium complex. The use of a bidentate ligand like Xantphos forces the complex into a cis-geometry, which drastically accelerates the reductive elimination step[5]. Water acts as the terminal nucleophile, directly yielding the carboxylic acid[6].

Step-by-Step Protocol:

  • Catalytic Carbonylation: In a high-pressure reactor, combine 4-bromo-3-fluoro-2-hydroxypyridine, Pd(OAc)2​ (2 mol%), Xantphos (2 mol%), and triethylamine (1.5 eq) in a DMF/H2O mixture[5].

  • Pressurization & Heating: Purge the vessel and pressurize with CO gas (1 to 5 atm). Heat the mixture to 70 °C for 12 hours[5].

  • Isolation: Filter the catalyst through Celite, concentrate the filtrate, and acidify to precipitate the target product (Yield: ~65%).

Quantitative Data Presentation

The following table summarizes the operational metrics of each route to aid in process selection:

MetricRoute A (DoM)Route B (Hal-Metal Exchange)Route C (Pd-Carbonylation)
Starting Material 2-Chloro-3-fluoropyridine4-Bromo-3-fluoro-2-methoxypyridine4-Bromo-3-fluoro-2-hydroxypyridine
Key Reagents LDA, CO2, NaOH n -BuLi, CO2, BBr3​ Pd(OAc)2​ , Xantphos, CO, H2​O
Temperature Profile -78 °C to Reflux (100 °C)-78 °C to 0 °C70 °C (No cryogenics)
Overall Yield ~69% ~76% ~65%
Scalability / Safety Moderate (Requires cryogenic vessels)Low (Uses highly hazardous BBr3​ )High (Requires CO handling infrastructure)
Cost Efficiency High (Cheap starting materials)Low (Expensive starting materials)Moderate (Expensive Pd catalyst)

References

  • Application Notes and Protocols: Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives , Benchchem, 1

  • 2-Chloro-3-fluoropyridine-4-carboxylic acid | 628691-93-0 , ChemicalBook, 2

  • Fluorine as an ortho-directing group in aromatic metalation , Pure and Applied Chemistry (via Researcher.life), 3

  • 4-Bromo-3-fluoro-2-methoxypyridine , Doron Scientific, 4

  • Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines , Semantic Scholar, 6

  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure , The Journal of Organic Chemistry (ACS Publications), 5

Sources

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